12-POHSA
Beschreibung
Eigenschaften
IUPAC Name |
12-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h11-12,32H,3-10,13-31H2,1-2H3,(H,35,36)/b12-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYATLPMKFNWBI-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210295 | |
| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:1(9Z)/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2042646-31-9 | |
| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2042646-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:1(9Z)/12-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Structure of 12-Hydroxystearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HO-HSA or 12-POHSA), a saturated fatty acid derived from the hydrogenation of castor oil, is a versatile molecule with a unique structure that lends itself to a wide array of applications, from industrial lubricants to advanced drug delivery systems. Its defining feature is a hydroxyl group at the 12th carbon position of the stearic acid backbone, which imparts amphiphilic properties and the ability to form complex supramolecular structures. This technical guide provides an in-depth exploration of the structure of this compound, its physicochemical properties, experimental protocols for its application, and its emerging role in biological signaling pathways.
Chemical and Physical Properties
This compound is an 18-carbon saturated fatty acid with a molecular formula of C18H36O3 and a molecular weight of approximately 300.48 g/mol .[1] Its IUPAC name is 12-hydroxyoctadecanoic acid. The presence of both a hydrophilic hydroxyl group and a long hydrophobic alkyl chain allows for its unique self-assembly properties. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C18H36O3 | [1] |
| Molecular Weight | 300.48 g/mol | |
| Melting Point | 71-79 °C | |
| Boiling Point | 220 °C (at 10 mmHg) | |
| Solubility in Water | Practically insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and other organic solvents | |
| Appearance | White to yellowish waxy solid, powder, or flakes | |
| CAS Number | 106-14-9 | [1] |
Supramolecular Structure and Self-Assembly
A cornerstone of this compound's functionality is its ability to self-assemble into intricate, three-dimensional networks, particularly in non-polar solvents, forming what are known as organogels. This process is primarily driven by hydrogen bonding between the carboxylic acid and hydroxyl groups of adjacent this compound molecules. This leads to the formation of long, crystalline fibers that entangle to create a network capable of immobilizing the solvent.
The self-assembly process is a critical aspect of its structure and is fundamental to its applications in areas such as lubricants, cosmetics, and drug delivery. The following diagram illustrates the hierarchical self-assembly of this compound molecules into a fibrous network.
Experimental Protocols
Preparation of this compound Organogels
A common application of this compound is in the formation of organogels, which can serve as matrices for controlled drug release.
Methodology:
-
Dissolution: this compound is dispersed in a biocompatible organic solvent (e.g., vegetable oil, isopropyl myristate) at a desired concentration (typically 1-10% w/w).
-
Heating: The mixture is heated to a temperature above the melting point of this compound (approximately 80-90 °C) with continuous stirring until a clear, homogeneous solution is formed.
-
Cooling: The solution is then allowed to cool to room temperature without disturbance. During cooling, the this compound molecules self-assemble, leading to the formation of a stable, thermo-reversible gel.
-
Characterization: The resulting organogel can be characterized by various techniques, including rheology to determine its mechanical properties, differential scanning calorimetry (DSC) to study its thermal behavior, and microscopy (e.g., SEM, TEM) to visualize the fibrous network structure.
Synthesis of 12-Hydroxystearic Acid
This compound is commercially produced through the hydrogenation of ricinoleic acid, the primary fatty acid in castor oil.
Methodology:
-
Hydrogenation: Ricinoleic acid is subjected to catalytic hydrogenation in the presence of a nickel or palladium catalyst at elevated temperature and pressure. This process saturates the carbon-carbon double bond present in ricinoleic acid.
-
Purification: The resulting crude 12-hydroxystearic acid is then purified, typically through recrystallization from an appropriate solvent, to remove the catalyst and any byproducts.
Biological Signaling Pathway
Recent research has unveiled a direct biological role for this compound in skin immunity. A 2025 preprint study has shown that this compound can stimulate epidermal keratinocytes to secrete antimicrobial peptides (AMPs), which are crucial components of the skin's innate immune defense.
The proposed mechanism involves the downregulation of caspase-8, which in turn activates the inflammasome, leading to the release of AMPs. This downregulation is reportedly mediated by the acute activation of DNA methyltransferase 3A (DNMT3A), resulting in the transcriptional silencing of the caspase-8 gene.[2][3] This discovery opens new avenues for the therapeutic application of this compound in dermatology and immunology.
The following diagram illustrates this newly identified signaling pathway.
Conclusion
The unique bifunctional structure of 12-hydroxystearic acid, possessing both a hydrophilic hydroxyl head and a long hydrophobic tail, underpins its diverse and valuable properties. Its ability to form robust, thermo-reversible organogels through self-assembly has been extensively utilized in various industries. The recent discovery of its role in modulating innate immune responses in the skin highlights a new and exciting frontier for its application in drug development and dermatology. This guide provides a foundational understanding of the multifaceted nature of this compound, offering valuable insights for researchers and scientists working at the cutting edge of materials science and medicine.
References
The Biological Role of 12-Hydroxystearic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12-Hydroxystearic acid (12-HSA), a saturated C18 fatty acid, is a widely utilized component in industrial lubricants and cosmetics, primarily derived from hydrogenated castor oil. While its physical properties are well-characterized, its direct biological role in core metabolism remains an area of emerging research. This technical guide synthesizes the current understanding of 12-HSA's metabolic functions, with a particular focus on its interaction with nuclear receptors and the metabolic activities of its isomers and derivatives. The primary established mechanism of 12-HSA in a metabolic context is its activity as a weak agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. In contrast, its derivatives, such as Palmitic Acid Hydroxy Stearic Acids (PAHSAs), and its positional isomers, exhibit more pronounced effects on glucose homeostasis and inflammation, acting through receptors like GPR40. This document provides a comprehensive overview of the existing data, details key experimental protocols, and visualizes the known signaling pathways to support further investigation and potential therapeutic development.
Introduction to 12-Hydroxystearic Acid (12-HSA)
12-Hydroxystearic acid (12-HSA), also known as 12-hydroxyoctadecanoic acid, is a saturated fatty acid characterized by a hydroxyl group at the 12th carbon position.[1][2][3][4][5][6][7][8] This structural feature imparts unique physical properties, such as a higher melting point and viscosity compared to its non-hydroxylated counterpart, stearic acid, which has led to its widespread use as a gelling agent and emollient in various industrial and cosmetic formulations.[1][2][3][4][5][6][7][8] While its industrial applications are well-documented, its endogenous presence and metabolic significance are less understood. Recent investigations into related hydroxy fatty acids have spurred interest in the potential biological activities of 12-HSA.
Core Metabolic Role of 12-HSA: PPARα Agonism
The most direct evidence for a metabolic role of 12-HSA is its function as a weak agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9][10] PPARα is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid oxidation, lipid transport, and inflammation.
A comparative study of hydroxystearic acid isomers demonstrated that while 12-HSA does activate PPARα, its potency is significantly lower than that of other isomers, such as 10-HSA and 9-HSA.[9][10]
Quantitative Data on PPARα Activation by Hydroxystearic Acid Isomers
| Compound | PPARα Activation (Fold Induction) | Reference |
| 17-HSA | 1.7x | [9] |
| Stearic Acid | 1.8x | [9] |
| 12-HSA | 4.9x | [9] |
| 9-HSA | 10.1x | [9] |
| 10-HSA | 15.7x | [9] |
Table 1: Comparative PPARα agonistic activity of 12-HSA and its regioisomers.
This weak agonism suggests that at physiological concentrations, the direct contribution of 12-HSA to the regulation of lipid metabolism via PPARα may be limited compared to other endogenous ligands. However, in pharmacological or pathological contexts where its concentration might be elevated, this activity could become more significant.
Signaling Pathway of PPARα Activation
Caption: PPARα signaling pathway activated by 12-HSA.
Metabolic Roles of 12-HSA Derivatives and Isomers
While the direct metabolic impact of 12-HSA appears modest, its derivatives and isomers have demonstrated significant biological activities, providing a broader context for the potential roles of hydroxylated fatty acids in metabolism.
Palmitic Acid Hydroxy Stearic Acids (PAHSAs) and Glucose Homeostasis
PAHSAs are a class of endogenous lipids where a hydroxystearic acid is esterified to another fatty acid, such as palmitic acid. These molecules have been identified as having anti-diabetic and anti-inflammatory properties.[11][12]
-
GPR40 Agonism: PAHSAs, particularly those containing 9-HSA, are agonists for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[11][12] GPR40 is highly expressed in pancreatic β-cells and plays a role in potentiating glucose-stimulated insulin secretion.[13]
-
Improved Insulin Sensitivity: Chronic administration of PAHSAs in high-fat diet-fed mice has been shown to improve both insulin sensitivity and glucose tolerance.[11] Blocking GPR40 reverses these beneficial effects, indicating that GPR40 is a key mediator of PAHSA action on glucose metabolism.[11][12]
Quantitative Data on the Effects of Chronic PAHSA Treatment in High-Fat Diet-Fed Mice
| Parameter | Vehicle | 9-PAHSA (12 mg/kg/day) | Reference |
| Insulin Tolerance Test (ITT) | |||
| Glucose (mg/dL) at 60 min | ~180 | ~140 | [11] |
| Oral Glucose Tolerance Test (OGTT) | |||
| Glucose AUC (mg/dL*min) | ~30,000 | ~25,000 | [11] |
Table 2: Effects of chronic 9-PAHSA treatment on insulin sensitivity and glucose tolerance in high-fat diet-fed mice. Values are approximate based on graphical data.
Signaling Pathway of PAHSA via GPR40 in Pancreatic β-cells
Caption: PAHSA potentiates glucose-stimulated insulin secretion via GPR40.
9,10-dihydroxystearic acid (DHSA) and Insulin Sensitivity
A dihydroxylated form of stearic acid, 9,10-DHSA, has also been shown to have beneficial metabolic effects. In a study using KKAy diabetic mice, dietary supplementation with 4% DHSA for 5-6 weeks resulted in improved glucose tolerance and insulin sensitivity.[14] The proposed mechanism involves the activation of PPARγ, although the activation was observed at high concentrations (50-100 µmol/L) in vitro.[14]
Other Potential Metabolic Effects of 12-HSA
Mitochondrial Function
In vitro studies have indicated that 12-HSA can interfere with oxidative phosphorylation in isolated rat liver mitochondria.[15] Specifically, it was shown to uncouple oxidative phosphorylation and induce mitochondrial swelling.[15] This suggests a potential for 12-HSA to impact cellular energy metabolism, although the in vivo relevance of these findings requires further investigation. The metabolic consequences of such an effect could be significant, particularly in tissues with high energy demands.
Anti-proliferative Effects
While not a direct metabolic role, the anti-proliferative effects of some hydroxystearic acid isomers on cancer cells are noteworthy.[5] Isomers such as 5-HSA, 7-HSA, and 9-HSA have shown inhibitory activity against various cancer cell lines.[5] Although 12-HSA is mentioned as being widely studied, its specific anti-proliferative efficacy is less characterized in the available literature.[5] These effects are often linked to alterations in cellular signaling and metabolism, representing an area for future research for 12-HSA.
Experimental Protocols
PPARα Reporter Gene Assay
This protocol is a standard method to determine the agonistic activity of a compound on PPARα.
-
Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE). A β-galactosidase expression vector is often included for normalization of transfection efficiency.
-
Treatment: After 24 hours, the medium is replaced with a medium containing the test compounds (e.g., 12-HSA, 10-HSA, 9-HSA, 17-HSA, and a positive control like GW7647) at various concentrations.
-
Lysis and Assay: After another 24 hours, cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The fold induction is calculated relative to the vehicle control.
In Vivo Glucose and Insulin Tolerance Tests in Mice
These protocols are used to assess the in vivo effects of a compound on glucose homeostasis and insulin sensitivity.
-
Animal Model: C57BL/6J mice are often used. To induce insulin resistance, mice are fed a high-fat diet for a specified period.
-
Compound Administration: The test compound (e.g., 9-PAHSA) or vehicle is administered chronically, for instance, via subcutaneous osmotic mini-pumps, to ensure stable plasma concentrations.
-
Oral Glucose Tolerance Test (OGTT):
-
Mice are fasted overnight (e.g., 16 hours).
-
A baseline blood sample is taken from the tail vein to measure blood glucose.
-
A glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.
-
Blood glucose is measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-gavage.
-
-
Insulin Tolerance Test (ITT):
-
Mice are fasted for a shorter period (e.g., 4-6 hours).
-
A baseline blood glucose measurement is taken.
-
Human insulin (e.g., 0.75 U/kg body weight) is administered via intraperitoneal injection.
-
Blood glucose is measured at several time points (e.g., 15, 30, 45, and 60 minutes) post-injection.
-
-
Data Analysis: Blood glucose levels are plotted over time. The area under the curve (AUC) is calculated for the OGTT to quantify glucose clearance. For the ITT, the rate of glucose disappearance is assessed.
Experimental Workflow for Assessing Metabolic Effects of 12-HSA
Caption: A typical experimental workflow to investigate the metabolic effects of 12-HSA.
Conclusion and Future Directions
The current body of scientific literature suggests that 12-hydroxystearic acid is a weak activator of PPARα, which represents its most clearly defined, albeit modest, role in metabolic regulation. The more significant metabolic effects observed in related molecules, such as the GPR40-mediated improvements in glucose homeostasis by PAHSAs, highlight the potential for hydroxylated fatty acids as a class of signaling molecules.
For researchers and drug development professionals, the following areas warrant further investigation:
-
In-depth characterization of 12-HSA's effects on metabolic tissues: Systematic studies are needed to evaluate the impact of 12-HSA on glucose uptake in muscle and adipose tissue, lipolysis in adipocytes, and gluconeogenesis in hepatocytes.
-
Identification of novel receptors and signaling pathways: Given the activity of its derivatives on GPR40, it is plausible that 12-HSA may interact with other orphan G-protein coupled receptors that are yet to be identified as its primary targets.
-
Elucidation of its role in mitochondrial bioenergetics: The preliminary in vitro findings on the uncoupling of oxidative phosphorylation by 12-HSA should be explored further in cellular and in vivo models to understand its physiological and pathological implications.
-
Investigation of the metabolic fate of 12-HSA: Understanding how 12-HSA is metabolized and whether it is converted to more active signaling molecules in vivo is crucial.
References
- 1. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Human Insulin Resistance Is Associated With Increased Plasma Levels of 12α-Hydroxylated Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human insulin resistance is associated with increased plasma levels of 12α-hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 14. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
12-POHSA: A Novel Bioactive Lipid with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
12-Palmitoleoyloxy-octadecanoic acid (12-POHSA) is a recently identified member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, detailing its biological activities, mechanism of action, and the experimental methodologies used for its characterization. The primary focus is on its role as an agonist for G protein-coupled receptor 40 (GPR40), which mediates its anti-diabetic and anti-inflammatory effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this novel bioactive lipid.
Introduction to this compound
This compound is a member of a class of endogenous mammalian lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1] Structurally, it consists of palmitoleic acid esterified to the 12th carbon of a stearic acid backbone.[1] FAHFAs, including this compound, have emerged as important signaling molecules with roles in metabolic regulation and inflammation.[1] Their levels are found to be regulated by factors such as fasting and high-fat feeding, and they are associated with insulin sensitivity in mice.[1] The discovery of FAHFAs has opened new avenues for understanding lipid signaling and has presented novel targets for the development of therapeutics for metabolic and inflammatory diseases.
Biological Activities and Mechanism of Action
The primary biological activities of this compound and other FAHFAs are attributed to their interaction with G protein-coupled receptors, particularly GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[2]
Anti-Diabetic Effects: GPR40-Mediated Insulin Secretion
This compound has been shown to increase glucose-stimulated insulin secretion (GSIS).[3] This effect is mediated through the activation of GPR40, a receptor highly expressed in pancreatic β-cells. The binding of this compound to GPR40 initiates a downstream signaling cascade that ultimately leads to the exocytosis of insulin-containing granules.
Signaling Pathway of this compound-Induced Insulin Secretion:
The activation of GPR40 by this compound primarily involves the Gαq subunit of the heterotrimeric G protein. This initiates the following signaling cascade:
-
Activation of Phospholipase C (PLC): Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5]
-
Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key trigger for the fusion of insulin-containing vesicles with the plasma membrane, resulting in the secretion of insulin.[5]
Figure 1: GPR40 signaling pathway for insulin secretion.
Anti-Inflammatory Effects
FAHFAs, including the closely related 9-PAHSA, have demonstrated anti-inflammatory properties.[5] They have been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] The anti-inflammatory effects of this compound are also thought to be mediated, at least in part, through GPR40 signaling, although other mechanisms may also be involved.
Quantitative Data
While specific quantitative data for this compound is still emerging, data from closely related FAHFAs and other GPR40 agonists provide valuable insights into its potential potency.
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| Related FAHFAs (e.g., PAHSAs) | Calcium Flux | GPR40-expressing cells | EC50 | Low µM range | [6] |
| GPR40 Agonist (TAK-875) | GPR40 Activation | CHO cells | EC50 | 72 nM | [7] |
| 9-PAHSA, 9-POHSA, 9-OAHSA | IL-1β and IL-6 suppression (LPS-induced) | RAW 264.7 macrophages | Concentration for significant suppression | 2 to 10 µM | [5] |
| Cajanin (isoflavonoid) | Anti-inflammatory activity | LPS-stimulated RAW264.7 macrophages | IC50 (NO) | 19.38 ± 0.05 µM | [8] |
| Cajanin (isoflavonoid) | Anti-inflammatory activity | LPS-stimulated RAW264.7 macrophages | IC50 (IL-6) | 7.78 ± 0.04 µM | [8] |
| Cajanin (isoflavonoid) | Anti-inflammatory activity | LPS-stimulated RAW264.7 macrophages | IC50 (TNF-α) | 26.82 ± 0.11 µM | [8] |
Experimental Protocols
Synthesis and Purification of this compound
The synthesis of FAHFAs can be achieved through enzymatic or chemical methods. A general chemoenzymatic approach involves a three-step process.[9]
Workflow for FAHFA Synthesis:
Figure 2: Chemoenzymatic synthesis of a structured lipid.
Purification:
Purification of FAHFAs is typically achieved using High-Performance Liquid Chromatography (HPLC).[10]
-
Column: A reverse-phase C18 column is commonly used.[10]
-
Mobile Phase: A gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) is often employed.
-
Detection: UV detection at a wavelength of around 214 nm is suitable for detecting the ester bond.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from established methods for human islets.[11]
-
Islet Preparation: Isolate human or rodent islets and culture overnight.
-
Pre-incubation: Pre-incubate islets in Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Incubate islets in KRBB with low glucose (basal) or high glucose (e.g., 16.7 mM) in the presence or absence of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Normalize insulin secretion to the total insulin content or DNA content of the islets.
GSIS Experimental Workflow:
Figure 3: Workflow for a GSIS assay.
In Vitro Anti-Inflammatory Assay (Cytokine Measurement)
This protocol is based on methods for assessing the anti-inflammatory effects of compounds on macrophages.[12]
-
Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Pre-treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.
Conclusion
This compound is a promising bioactive lipid with significant potential for the development of novel therapeutics for type 2 diabetes and inflammatory disorders. Its mechanism of action through the activation of GPR40 provides a clear rationale for its therapeutic effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other FAHFAs. As research in this field progresses, a deeper understanding of the structure-activity relationships and in vivo efficacy of these fascinating molecules will undoubtedly emerge, paving the way for new and effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids [mdpi.com]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose stimulates proinsulin biosynthesis by a dose-dependent recruitment of pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of 12-POHSA: A Technical Guide for Researchers
An In-depth Examination of a Novel Bioactive Lipid for Inflammation Research and Drug Development
Introduction
12-hydroxy-9-oxo-10-octadecenoic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] These bioactive lipids are formed through the esterification of a fatty acid to a hydroxyl group of a hydroxy fatty acid. The structural diversity within the FAHFA family is extensive, with numerous isomers identified based on the constituent fatty and hydroxy fatty acids, as well as the position of the ester linkage. This guide provides a comprehensive technical overview of the anti-inflammatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Anti-Inflammatory Activity of this compound and Related FAHFAs
Research indicates that the anti-inflammatory properties of FAHFAs can vary between different isomers. While many FAHFAs exhibit anti-inflammatory effects, not all isomers within a specific family are active, and these effects can be cell-type specific.[1]
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the key quantitative findings on the anti-inflammatory effects of this compound and closely related FAHFA isomers.
| FAHFA Isomer | Cell Type | Inflammatory Stimulus | Measured Endpoint | Result | Reference |
| This compound | Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | IL-6 Secretion | Attenuated | [1] |
| This compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | IL-6 Secretion | No Effect | [1] |
| 9-POHSA | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β and IL-6 Gene Expression | Suppressed | [3][4] |
| 9-POHSA | Rat Hepatocytes (Clone9) | Lipopolysaccharide (LPS) | TNF-α Expression | Inhibited | [5] |
| 12-OAHSA | Adipose Tissue Macrophages (in vivo) | Obesity-induced | Pro-inflammatory Cytokine Gene Expression | Decreased | [6][7] |
| 12-OAHSA | Macrophages (in vitro) | Lipopolysaccharide (LPS) | Inflammatory Response | Inhibited | [6][7] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism underlying the anti-inflammatory effects of POHSA isomers and related FAHFAs is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5][6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes.
Studies on 9-POHSA have shown that it can inhibit the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated hepatocytes.[5] Similarly, 12-OAHSA has been demonstrated to suppress the NF-κB signaling pathway in macrophages.[6][7] This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of POHSA isomers and related FAHFAs.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Line: Bone Marrow-Derived Macrophages (BMDMs) or RAW 264.7 macrophage cell line.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The media is then replaced with fresh media containing the desired concentrations of the FAHFA isomer (e.g., this compound, 9-POHSA) or vehicle control (e.g., DMSO).
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
The cells are incubated for a specified duration (e.g., 24 hours).
-
-
Endpoint Measurement:
-
Cytokine Secretion: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-6, TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Gene Expression: Total RNA is extracted from the cells using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. The relative gene expression of pro-inflammatory cytokines (e.g., Il1b, Il6, Tnf) is determined by quantitative real-time PCR (RT-qPCR) using specific primers and a housekeeping gene (e.g., Gapdh) for normalization.
-
Caption: Workflow for in vitro macrophage anti-inflammatory assay.
NF-κB Nuclear Translocation Assay in Hepatocytes
-
Cell Line: Clone9 rat hepatocytes.
-
Culture Conditions: Cells are cultured in DMEM without serum for 12 hours prior to the experiment.
-
Treatment:
-
Cells are pre-treated with the FAHFA isomer (e.g., 9-POHSA) for 1 hour.
-
Following pre-treatment, cells are stimulated with LPS at various concentrations for a specified time.
-
-
Endpoint Measurement (Immunofluorescence):
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Cells are blocked with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Cells are incubated with a primary antibody against the NF-κB p65 subunit.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI.
-
The subcellular localization of the p65 subunit is visualized using fluorescence microscopy. A reduction in nuclear fluorescence of p65 in FAHFA-treated cells compared to LPS-only treated cells indicates inhibition of nuclear translocation.
-
-
Endpoint Measurement (Western Blot):
-
Nuclear and cytoplasmic protein fractions are extracted from the cells.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The available evidence strongly suggests that this compound possesses anti-inflammatory properties, likely acting through the inhibition of the NF-κB signaling pathway. While direct studies on this compound are still emerging, the consistent anti-inflammatory activity observed with closely related FAHFA isomers, such as 9-POHSA and 12-OAHSA, provides a solid foundation for its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to fully elucidate the specific molecular targets and the full spectrum of its anti-inflammatory effects, particularly through comparative studies with other FAHFA isomers. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other novel FAHFAs.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9-POHSA Reduces LPS-Stimulated TNF-α Expression in Rat Hepatocyte: The Involvement of NF-KB-p65 Subunit | Atlantis Press [atlantis-press.com]
- 6. reddit.com [reddit.com]
- 7. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 12-Hydroxylated Fatty Acids in Glucose-Stimulated Insulin Secretion: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of 12-hydroxylated fatty acids, specifically 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE), in the regulation of glucose-stimulated insulin secretion (GSIS). Initial investigations into "12-POHSA" (12-hydroxyoctadecanoic acid) found limited direct evidence of its role in GSIS; however, the closely related and extensively studied lipid mediator, 12(S)-HETE, a product of the 12-lipoxygenase (12-LO) pathway, has been identified as a significant inhibitor of pancreatic β-cell function. This document details the molecular pathways underlying this inhibition, presents quantitative data from key studies, outlines detailed experimental protocols for investigating these effects, and discusses the implications for drug development in the context of metabolic diseases like diabetes. We contrast the inhibitory effects of 12(S)-HETE with the stimulatory effects of other fatty acids mediated by the G-protein coupled receptor 40 (GPR40), providing a comprehensive overview of fatty acid signaling in pancreatic β-cells.
Introduction: The Dichotomous Role of Fatty Acids in Insulin Secretion
Fatty acids (FAs) are not merely metabolic substrates but also potent signaling molecules that modulate pancreatic β-cell function and insulin secretion. While certain long-chain fatty acids can potentiate glucose-stimulated insulin secretion (GSIS) through receptors like GPR40, a distinct class of oxidized fatty acids, generated via the 12-lipoxygenase (12-LO) pathway, exerts a powerful inhibitory effect.[1][2] The primary mediator of this inhibition is 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE).[3][4]
Inflammation is a key contributing factor in the pathogenesis of diabetes mellitus, and the 12-LO pathway is increasingly recognized as a critical component of inflammatory processes within the pancreatic islet.[5][6] Pro-inflammatory cytokines can up-regulate the expression and activity of 12-LO in human islets, leading to increased production of 12(S)-HETE.[5][7] This lipid mediator then acts locally to impair β-cell function, reduce viability, and ultimately suppress insulin secretion, contributing to the β-cell dysfunction observed in both type 1 and type 2 diabetes.[8][9] Understanding the mechanisms of 12(S)-HETE action is therefore critical for developing novel therapeutic strategies to preserve β-cell function.
Core Signaling Pathways
The Canonical Glucose-Stimulated Insulin Secretion (GSIS) Pathway
The fundamental mechanism of GSIS is a well-established cascade of events initiated by glucose metabolism in the pancreatic β-cell.
The 12(S)-HETE Inhibitory Pathway
In contrast to the stimulatory signals, 12(S)-HETE triggers a stress-activated pathway that actively suppresses GSIS and promotes β-cell death. This pathway is a key component of inflammation-induced β-cell dysfunction.
The mechanism involves pro-inflammatory cytokines stimulating 12-LO, which metabolizes arachidonic acid into 12(S)-HETE.[3] This lipid mediator then activates stress-related kinases, including p38-MAPK and c-Jun N-terminal kinase (JNK).[3][4][5] Activation of these pathways leads to a reduction in insulin secretion, decreased metabolic activity, and ultimately, an increase in β-cell apoptosis.[7][10][11]
The GPR40-Mediated GSIS Potentiation Pathway
To provide a complete picture of fatty acid signaling, it is crucial to contrast the inhibitory 12-LO pathway with the stimulatory GPR40 (Free Fatty Acid Receptor 1, FFAR1) pathway. GPR40 is a G-protein coupled receptor highly expressed in β-cells that binds medium- and long-chain fatty acids, leading to the potentiation of GSIS.[1]
GPR40 activation by fatty acids primarily signals through the Gαq/11 pathway.[12] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium, which augments the Ca2+ signal initiated by glucose metabolism and enhances insulin exocytosis.[13]
Quantitative Data on the Effects of 12(S)-HETE
The following tables summarize the quantitative effects of 12(S)-HETE on pancreatic β-cell function and viability as reported in key studies.
Table 1: Effect of 12(S)-HETE on Insulin Secretion
| Compound | Concentration | Cell Type | Condition | Duration | Effect | Citation |
|---|---|---|---|---|---|---|
| 12(S)-HETE | 1 nM & 100 nM | Human Islets | High Glucose | 4 hours | Consistent reduction in insulin secretion | [10] |
| 12(S)-HETE | 100 nM | beta-TC3 cells | Basal Glucose | 6 hours | 57% reduction in insulin release | [3] |
| 12(S)-HPETE | 1 nM & 100 nM | Human Islets | High Glucose | 4 hours | Consistent reduction in insulin secretion | [10] |
| 12(S)-HPETE | Not specified | Rat Islets | Basal Glucose | 30 min | 44% reduction in insulin release |[15] |
Table 2: Effect of 12(S)-HETE on β-Cell Viability and Death
| Compound | Concentration | Cell Type | Parameter | Duration | Effect | Citation |
|---|---|---|---|---|---|---|
| 12(S)-HETE | 1 nM | Human Islets | Metabolic Activity (MTT Assay) | Not specified | 32% reduction in viability | [7][10][11] |
| 12(S)-HETE | 100 nM | Human Islets | Cell Death | Not specified | 50% increase in cell death | [7][10][11] |
| 12(S)-HETE | 100 nM | beta-TC3 cells | Cell Death (TUNEL Assay) | 18 hours | 17% increase in cell death |[3] |
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to assess the impact of 12(S)-HETE on β-cell function.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted for assessing the effect of inhibitors like 12(S)-HETE on insulin secretion from isolated human or rodent islets.[16][17]
Materials:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgCl₂, 25 mM HEPES, 0.1% BSA, pH 7.4).[18]
-
Glucose Stocks: Sterile stocks to prepare low (2.8 mM) and high (16.7 mM) glucose KRBH.[17]
-
12(S)-HETE Stock: Dissolved in a suitable vehicle (e.g., ethanol or DMSO) for dilution into KRBH buffer.
-
Isolated Islets: Human or rodent islets.
-
Insulin Assay Kit: ELISA or RIA kit.[19]
Procedure:
-
Islet Recovery: After isolation, culture islets overnight in standard culture medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size into a petri dish. Wash and then pre-incubate the islets in KRBH containing low glucose (2.8 mM) for 1-2 hours at 37°C, 5% CO₂ to establish a basal secretion state.[20]
-
Stimulation: Transfer batches of 10-15 islets into separate tubes for each experimental condition (in triplicate).[17]
-
Basal: KRBH with 2.8 mM glucose.
-
Stimulated: KRBH with 16.7 mM glucose.
-
Treatment: KRBH with 16.7 mM glucose + desired concentration of 12(S)-HETE.
-
Vehicle Control: KRBH with 16.7 mM glucose + vehicle.
-
-
Incubate all tubes for 1 hour at 37°C, 5% CO₂.[17]
-
Sample Collection: Terminate the incubation by placing tubes on ice. Gently centrifuge to pellet the islets. Collect the supernatant for insulin measurement and store at -20°C or -80°C.[16][21]
-
Insulin Measurement: Quantify insulin concentration in the collected supernatants using a validated ELISA or RIA protocol.
-
Normalization (Optional but Recommended): Lyse the remaining islet pellets using acid-ethanol to extract total insulin content. Normalizing secreted insulin to total insulin content accounts for variations in islet size and number.[17]
Measurement of Intracellular Calcium ([Ca²⁺]i)
Intracellular calcium dynamics can be monitored using fluorescent Ca²⁺ indicators in single β-cells or whole islets.[22]
Materials:
-
Fluorescent Calcium Indicator: Fura-2 AM, Fluo-4 AM, or Fura Red AM.[18][23][24]
-
Pluronic F-127: To aid in dye loading.[23]
-
Imaging System: An epifluorescence or confocal microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation and equipped with a perfusion system.[22]
-
Extracellular Salt Solution (SES): Similar to KRBH but often without bicarbonate for imaging stability.[23]
Procedure:
-
Cell Plating: Plate isolated islet cells or β-cell lines on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with SES containing the Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 for 15-30 minutes at room temperature or 37°C.[23]
-
Washing: Wash the cells with fresh SES to remove extracellular dye and allow for de-esterification of the AM ester within the cells.
-
Imaging: Mount the dish on the microscope stage and perfuse with SES.
-
Experimental Protocol:
-
Establish a baseline fluorescence signal in low glucose.
-
Perfuse with high glucose to elicit Ca²⁺ oscillations.
-
Once a stable response to glucose is observed, introduce high glucose + 12(S)-HETE into the perfusion.
-
Record changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i.
-
Measurement of Intracellular cAMP
cAMP levels are typically measured using fluorescent biosensors expressed in β-cells, often monitored with Total Internal Reflection Fluorescence (TIRF) microscopy to focus on sub-plasma membrane events.[18][24]
Materials:
-
cAMP Biosensor: A genetically encoded sensor (e.g., EPAC-based FRET sensors or translocation sensors) delivered via viral transduction or transfection.[24]
-
Microscopy System: TIRF microscope for sub-membrane imaging.[18]
-
Experimental Buffers: As used for GSIS or calcium imaging.
Procedure:
-
Sensor Expression: Transduce or transfect β-cells or islets with the chosen cAMP biosensor and allow for expression.
-
Imaging: Mount cells on the TIRF microscope.
-
Experimental Protocol:
-
Establish a baseline cAMP signal in low glucose.
-
Stimulate with agents known to increase cAMP (e.g., Forskolin or GLP-1) to ensure sensor functionality.
-
Test the effect of 12(S)-HETE on basal or glucose/hormone-stimulated cAMP levels by perfusing the compound over the cells and recording the fluorescence signal.
-
Implications for Drug Development
The central role of the 12-LO/12(S)-HETE pathway in mediating inflammation-induced β-cell failure makes it a compelling target for therapeutic intervention in diabetes.[6]
-
12-LO Inhibitors: The development of specific small molecule inhibitors of 12-LO is a promising strategy to protect β-cells.[8] By blocking the production of 12(S)-HETE, these inhibitors could prevent the downstream activation of stress kinases, thereby preserving β-cell function and viability in the inflammatory islet microenvironment.[3][4] Preclinical studies with 12-LO inhibitors like ML355 have shown they can improve GSIS in human islets from donors with type 2 diabetes.[9] Furthermore, the inhibitor VLX-1005 has been shown to delay the onset of autoimmune diabetes in a humanized mouse model.[25][26]
-
GPR40 Agonists: In contrast, the GPR40 pathway has been targeted by agonists to enhance insulin secretion. The GPR40 agonist TAK-875 showed robust glucose-lowering efficacy in Phase II clinical trials but was terminated in Phase III due to concerns about liver toxicity, highlighting the complexities of targeting fatty acid signaling pathways.[12][27][28] Despite this setback, GPR40 remains an attractive target, with ongoing efforts to develop agonists with improved safety profiles.[29][30]
The dual nature of fatty acid signaling underscores the importance of developing highly specific molecules that can selectively inhibit detrimental pathways (like 12-LO) while potentially promoting beneficial ones (like GPR40).
Conclusion
12(S)-HETE, a product of the 12-lipoxygenase pathway, is a potent negative regulator of pancreatic β-cell function. It acts via stress-activated protein kinase pathways to inhibit glucose-stimulated insulin secretion and promote β-cell death, playing a significant role in the inflammatory pathology of diabetes. The detailed mechanisms and protocols outlined in this guide provide a framework for researchers to investigate this pathway further. The development of specific 12-LO inhibitors represents a promising therapeutic avenue to protect β-cells from inflammatory damage and preserve insulin secretory capacity in individuals with or at risk for diabetes. A nuanced understanding of the distinct and often opposing roles of different fatty acid signaling pathways is essential for the successful development of novel metabolic drugs.
References
- 1. Effects of Dietary Fatty Acids in Pancreatic Beta Cell Metabolism, Implications in Homeostasis | MDPI [mdpi.com]
- 2. Fatty Acid-Stimulated Insulin Secretion vs. Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of 12-lipoxygenase in proinflammatory cytokine-mediated beta cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipids and immunoinflammatory pathways of beta cell destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12-Lipoxygenase Products Reduce Insulin Secretion and {beta}-Cell Viability in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications [scholarworks.indianapolis.iu.edu]
- 9. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 15. Lipoxygenase-generated icosanoids inhibit glucose-induced insulin release from rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. Glucose‐induced cAMP elevation in β‐cells involves amplification of constitutive and glucagon‐activated GLP‐1 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Calcium Signaling in Beta-Cell Lines Using Epifluorescence and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 23. cAMP-dependent Mobilization of Intracellular Ca2+ Stores by Activation of Ryanodine Receptors in Pancreatic β-Cells: A Ca2+ SIGNALING SYSTEM STIMULATED BY THE INSULINOTROPIC HORMONE GLUCAGON-LIKE PEPTIDE-1-(7–37) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glucose- and Hormone-Induced cAMP Oscillations in α- and β-Cells Within Intact Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. JCI Insight - 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice [insight.jci.org]
- 26. biorxiv.org [biorxiv.org]
- 27. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 29. GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
12-Hydroxystearic Acid: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HO-SA), a saturated C18 fatty acid, is a molecule of significant interest across various industrial and scientific fields. While not abundantly found in its free form in nature, its primary precursor, ricinoleic acid, is a major component of castor oil, derived from the seeds of Ricinus communis. This technical guide provides an in-depth overview of the natural sources, abundance, and methodologies for the analysis of 12-HO-SA. Furthermore, it delves into a recently discovered signaling pathway involving 12-HO-SA in human skin, highlighting its potential for therapeutic applications.
Natural Sources and Abundance
12-HO-SA is predominantly obtained through the hydrogenation of ricinoleic acid, which is the main fatty acid in castor oil.[1] The oil content of castor seeds (Ricinus communis) ranges from 40% to 60%.[1] Ricinoleic acid constitutes approximately 90% of the fatty acids in castor oil.[1]
While 12-HO-SA is primarily a derivative of a natural product, it has been reported as a metabolite in the bacterium Bacillus cereus and the plant Elaeagnus angustifolia.[2] However, quantitative data on the endogenous abundance of 12-HO-SA in these organisms is limited in the current scientific literature. Studies on the fatty acid composition of Elaeagnus angustifolia have identified various other fatty acids, but not 12-HO-SA as a major constituent.[3][4] In Bacillus cereus, 12-HO-SA can be produced through the biotransformation of precursor molecules.[5]
The following table summarizes the abundance of ricinoleic acid, the direct precursor to 12-HO-SA, in its primary natural source.
| Natural Source | Plant/Organism | Abundance of Ricinoleic Acid (Precursor) | Citation |
| Castor Bean | Ricinus communis | ~90% of total fatty acids in seed oil | [1] |
Experimental Protocols
Extraction and Preparation of 12-HO-SA from Castor Oil (Laboratory Scale)
This protocol outlines a two-step process involving the hydrolysis of castor oil to yield ricinoleic acid, followed by its hydrogenation to produce 12-HO-SA.[6][7]
Step 1: Enzymatic Hydrolysis of Castor Oil to Ricinoleic Acid
-
Materials:
-
Castor oil
-
Lipase enzyme (e.g., from Candida rugosa)
-
Phosphate buffer (pH 7.0)
-
Hexane
-
Ethanol
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
Prepare an emulsion of castor oil in phosphate buffer.
-
Add lipase to the emulsion and incubate at a controlled temperature (e.g., 30-40°C) with constant stirring for 24-48 hours to allow for hydrolysis.
-
After incubation, acidify the mixture to pH 4.0 with a suitable acid (e.g., HCl) to stop the enzymatic reaction.
-
Extract the ricinoleic acid using hexane. Perform the extraction multiple times to ensure maximum yield.
-
Combine the hexane extracts and wash with distilled water to remove any remaining glycerol and buffer salts.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under reduced pressure to obtain crude ricinoleic acid.
-
Step 2: Hydrogenation of Ricinoleic Acid to 12-HO-SA
-
Materials:
-
Ricinoleic acid (from Step 1)
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Ethanol or other suitable solvent
-
Hydrogen gas supply
-
Parr hydrogenator or similar high-pressure reactor
-
-
Procedure:
-
Dissolve the ricinoleic acid in ethanol in the reaction vessel.
-
Add the Pd/C catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to the reaction temperature (e.g., 50-70°C) and stir vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield crude 12-HO-SA.
-
The crude 12-HO-SA can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
-
Quantification of 12-HO-SA using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantification of 12-HO-SA in a prepared sample.[8][9]
-
Derivatization (Esterification):
-
To increase volatility for GC analysis, the carboxylic acid group of 12-HO-SA must be derivatized, typically to a methyl ester.
-
Procedure:
-
Dissolve a known amount of the dried 12-HO-SA sample in a solution of 2% sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1-2 hours.
-
After cooling, add water and extract the 12-hydroxystearate methyl ester with hexane.
-
Wash the hexane extract with a dilute sodium bicarbonate solution and then with water.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Concentrate the sample to a known volume before injection into the GC-MS.
-
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a DB-23 or similar polar column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might be:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/minute.
-
Ramp to 240°C at 5°C/minute, hold for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
Identification: The 12-hydroxystearate methyl ester is identified by its characteristic retention time and mass spectrum.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated using certified standards of 12-HO-SA methyl ester. An internal standard (e.g., a deuterated fatty acid) should be used for accurate quantification.
-
-
Signaling Pathways of 12-Hydroxystearic Acid
Recent research has unveiled a novel signaling role for 12-HO-SA in the innate immune response of the skin.[2][10] Specifically, 12-HO-SA has been identified as a potent stimulator of antimicrobial peptide (AMP) secretion from primary epidermal keratinocytes.
The proposed signaling pathway is as follows:
-
Activation of DNMT3A: 12-HO-SA acutely activates DNA methyltransferase 3A (DNMT3A).[2][10]
-
Transcriptional Silencing of Caspase-8: The activation of DNMT3A leads to the transcriptional silencing of the CASP8 gene, resulting in the downregulation of caspase-8 protein.[2][10]
-
Inflammasome Activation: The downregulation of caspase-8, a known regulator of inflammasome activity, leads to the activation of the inflammasome complex.[2][10][11]
-
AMP Secretion: The activated inflammasome then triggers the secretion of stored antimicrobial peptides from the keratinocytes.[2][10]
This discovery highlights the potential of 12-HO-SA as a modulator of skin immunity and opens avenues for its use in dermatological applications to enhance the skin's natural defense mechanisms.
Caption: Signaling pathway of 12-HO-SA in epidermal keratinocytes.
Conclusion
12-Hydroxystearic acid, while primarily a derivative of the naturally abundant ricinoleic acid from castor oil, is emerging as a molecule with significant biological activity. Its role in modulating the innate immune response of the skin presents exciting opportunities for the development of novel therapeutics and advanced cosmetic formulations. The experimental protocols outlined in this guide provide a foundation for researchers to extract, identify, and quantify 12-HO-SA, facilitating further exploration of its properties and applications. As research continues, a deeper understanding of the natural occurrence and physiological roles of 12-HO-SA is anticipated, which will undoubtedly expand its utility in science and industry.
References
- 1. Castor oil - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1330534A1 - Method for obtaining 12-hydroxystearic acid - Google Patents [patents.google.com]
- 7. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the NLRP1B inflammasome by caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 12-POHSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-palmitoleoyl-oxystearic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. These lipids have garnered significant interest in the scientific community due to their potential therapeutic applications. Research has indicated that FAHFAs, including this compound, possess anti-diabetic and anti-inflammatory properties.[1] They have been shown to improve glucose tolerance, stimulate insulin secretion, and are associated with enhanced insulin sensitivity.[1] The levels of these lipids have been found to be reduced in the adipose tissue and serum of insulin-resistant humans, highlighting their potential as biomarkers and therapeutic agents for metabolic disorders.[1]
This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound, intended for research and development purposes.
Synthesis of this compound Precursor: 12-Hydroxystearic Acid
The synthesis of this compound first requires the preparation of its precursor, 12-hydroxystearic acid. A common method for its preparation is through the hydrogenation of ricinoleic acid, which is readily available from the hydrolysis of castor oil.[2][3]
Experimental Protocol: Synthesis of 12-Hydroxystearic Acid from Castor Oil
-
Hydrolysis of Castor Oil:
-
In a reaction vessel, combine castor oil with a 25% sodium hydroxide solution.
-
Heat the mixture to 90-95°C and stir vigorously for 2-3 hours to facilitate saponification.
-
After saponification, acidify the mixture with sulfuric acid to a pH of 2-3 to liberate the fatty acids.
-
Wash the organic layer with hot water to remove impurities. The primary component of the resulting fatty acid mixture is ricinoleic acid.
-
-
Hydrogenation of Ricinoleic Acid:
-
Transfer the crude ricinoleic acid to a high-pressure autoclave.
-
Add a nickel catalyst (e.g., Raney nickel) to the mixture.
-
Pressurize the autoclave with hydrogen gas to 20-30 bar.
-
Heat the reaction mixture to 140-150°C and maintain vigorous stirring for 2-4 hours.
-
After the reaction is complete, cool the vessel and filter out the catalyst to obtain crude 12-hydroxystearic acid.
-
Synthesis of this compound via Esterification
This compound is synthesized through the esterification of 12-hydroxystearic acid with palmitoleic acid.
Experimental Protocol: Esterification of 12-Hydroxystearic Acid with Palmitoleic Acid
-
Reaction Setup:
-
In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 12-hydroxystearic acid and palmitoleic acid in a 1:1.2 molar ratio.
-
Add an acidic catalyst, such as p-toluenesulfonic acid, to the mixture.
-
Use an inert solvent like toluene to facilitate the removal of water produced during the reaction.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux (approximately 110-120°C) and stir continuously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting materials.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude this compound.
-
Purification of this compound
The crude this compound is purified using column chromatography to isolate the desired product from unreacted starting materials and byproducts.
Experimental Protocol: Purification of this compound
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For higher purity, the fractions containing this compound can be further purified by reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase gradient of acetonitrile in water.
-
The purified this compound is collected, and the solvent is removed under reduced pressure.
-
Quantitative Data Summary
| Step | Product | Starting Materials | Typical Yield (%) | Purity (%) | Analysis Method |
| 1 | 12-Hydroxystearic Acid | Castor Oil | 85-95 | >90 | GC-MS |
| 2 | This compound | 12-Hydroxystearic Acid, Palmitoleic Acid | 70-85 | >95 (after column) | TLC, HPLC |
| 3 | Purified this compound | Crude this compound | >90 (HPLC purification) | >99 | HPLC, NMR, MS |
Visualizations
References
Application Notes and Protocols for 12-POHSA Cell-Based Assay for Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-hydroxy-palmitoyl-stearic acid (12-POHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of endogenous lipids. Recent studies have identified these lipids as novel signaling molecules with potential therapeutic applications, particularly in the context of metabolic diseases such as type 2 diabetes. This compound and other related palmitic acid hydroxy stearic acids (PAHSAs) have been shown to be selective agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][3][4]
Activation of GPR40 by agonists like this compound potentiates insulin secretion in a glucose-dependent manner, making it an attractive target for the development of novel anti-diabetic drugs with a reduced risk of hypoglycemia.[3] The primary signaling mechanism involves the coupling of GPR40 to the Gαq subunit, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of intracellular calcium (Ca2+), which ultimately triggers the exocytosis of insulin granules.[1][5][6] Unlike some synthetic GPR40 agonists, naturally occurring PAHSAs appear to be selective for the Gq pathway and do not significantly engage the Gs/cAMP signaling cascade.[1][2]
These application notes provide a detailed protocol for a cell-based assay to evaluate the effect of this compound on insulin secretion in pancreatic β-cell lines, such as MIN6 and INS-1.
Signaling Pathway of this compound in Pancreatic β-Cells
The activation of GPR40 by this compound in pancreatic β-cells initiates a signaling cascade that augments glucose-stimulated insulin secretion. The pathway is primarily mediated by the Gαq protein.
Caption: GPR40 signaling pathway activated by this compound.
Quantitative Data Summary
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| 9-PAHSA | HEK293 (hGPR40) | Calcium Flux | EC50 | 5.7 µM | [7] |
| GW9508 | MIN6 | Insulin Secretion | pEC50 | 6.14 ± 0.03 | N/A |
| Linoleic Acid | MIN6 | Insulin Secretion | - | Potentiates GSIS | N/A |
Note: pEC50 is the negative logarithm of the EC50 value. An EC50 value for 9-PAHSA in an insulin secretion assay has not been published. The stimulation index, which is the fold-increase in insulin secretion in the presence of the compound compared to the control, is a critical parameter to determine experimentally.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MIN6 or INS-1 pancreatic β-cell lines.
-
Cell Culture Media: DMEM (High Glucose) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 20 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Glucose Solutions: Prepare sterile-filtered stock solutions of D-glucose in deionized water.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent such as DMSO or ethanol. Store at -20°C or -80°C.
-
Insulin ELISA Kit: A commercially available kit for the detection of mouse or rat insulin.
-
96-well cell culture plates.
-
Reagents for cell lysis (optional, for total insulin content).
Experimental Workflow: this compound Insulin Secretion Assay
Caption: Experimental workflow for the this compound cell-based insulin secretion assay.
Detailed Method for Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Seeding:
-
Seed MIN6 or INS-1 cells in a 96-well tissue culture plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Culture the cells for 48-72 hours in complete culture medium until they reach approximately 80% confluency.
-
-
Pre-incubation (Starvation):
-
Carefully aspirate the culture medium from each well.
-
Gently wash the cells twice with 100 µL of glucose-free KRBH buffer.
-
Add 100 µL of glucose-free KRBH buffer to each well and incubate for 1-2 hours at 37°C in a 5% CO2 incubator. This step is to starve the cells and establish a basal insulin secretion level.
-
-
Stimulation:
-
Prepare stimulation buffers by supplementing KRBH with different concentrations of glucose and this compound. It is recommended to test a range of glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated) and a dose-response of this compound (e.g., 0.1 µM to 100 µM). Include appropriate vehicle controls (e.g., DMSO or ethanol).
-
Aspirate the pre-incubation buffer.
-
Add 100 µL of the prepared stimulation buffers to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the stimulation period, carefully collect the supernatant from each well and transfer it to a new 96-well plate or microcentrifuge tubes.
-
Centrifuge the collected supernatant at 1000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clear supernatant to a new plate/tubes and store at -20°C or -80°C until the insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of insulin secreted per well.
-
To normalize the data, you can express the results as a percentage of total insulin content (requires cell lysis to measure intracellular insulin) or as a fold-increase over the basal insulin secretion (low glucose condition without this compound).
-
For dose-response experiments, plot the insulin secretion against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
The stimulation index can be calculated as the ratio of insulin secreted under high glucose with this compound to the insulin secreted under high glucose without this compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on insulin secretion in pancreatic β-cells. By utilizing these methods, scientists can characterize the potency and efficacy of this compound and other GPR40 agonists, contributing to the development of novel therapeutics for type 2 diabetes. The glucose-dependent nature of GPR40-mediated insulin secretion highlights the potential of this pathway for safer and more effective glycemic control.
References
- 1. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of GPR40 Impairs Glucose-Induced Insulin Secretion In Vivo in Mice Without Affecting Intracellular Fuel Metabolism in Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of 12-Hydroxystearic Acid (12-POHSA) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA), also referred to as 12-POHSA, is a naturally occurring hydroxylated fatty acid that has garnered interest for its potential therapeutic applications. As a known agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), 12-HSA is implicated in the regulation of lipid metabolism and inflammatory processes.[1][2] These application notes provide a detailed overview of proposed methodologies for the in vivo administration of 12-HSA in mouse models, drawing upon established protocols for similar fatty acids and PPAR agonists due to the limited availability of direct in vivo studies on 12-HSA for systemic applications. The protocols outlined below are intended to serve as a foundational guide for researchers investigating the anti-inflammatory and metabolic effects of 12-HSA.
Data Presentation
While specific in vivo quantitative data for the systemic administration of this compound in mouse models is not extensively available in the public domain, the following table summarizes in vitro data on its PPARα agonist activity, which provides a basis for its potential in vivo effects.
| Assay | Molecule | Fold Induction (PPARα Activity) | Reference |
| Luciferase Reporter Gene Assay | 12-HSA | 4.9x | [1] |
| Luciferase Reporter Gene Assay | 9-HSA | 10.1x | [1] |
| Luciferase Reporter Gene Assay | 10-HSA | 15.7x | [1] |
| Luciferase Reporter Gene Assay | 17-HSA | 1.7x | [1] |
| Luciferase Reporter Gene Assay | Stearic Acid | 1.8x | [1] |
Experimental Protocols
The following protocols are adapted from established methods for the administration of fatty acids and other lipophilic compounds to mice. Researchers should optimize these protocols based on their specific experimental design and the formulation of this compound.
Protocol 1: Oral Gavage Administration of this compound
Objective: To administer a precise dose of this compound directly into the stomach of a mouse. This route is suitable for studying the systemic effects following gastrointestinal absorption.
Materials:
-
12-Hydroxystearic acid (this compound)
-
Vehicle (e.g., corn oil, olive oil, or a solution of 0.5% carboxymethylcellulose)
-
Animal gavage needles (20-22 gauge with a ball tip)
-
1 mL syringes
-
Animal balance
Procedure:
-
Preparation of this compound Formulation:
-
Accurately weigh the desired amount of this compound.
-
If using an oil-based vehicle, gently warm the oil to reduce viscosity and aid in dissolution.
-
Suspend or dissolve the this compound in the chosen vehicle to the desired final concentration. Vortex or sonicate briefly to ensure a homogenous mixture. Prepare a fresh formulation for each experiment.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
Properly restrain the mouse to immobilize its head and body.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should advance smoothly without resistance.
-
Slowly dispense the this compound formulation into the stomach.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress for at least 30 minutes post-administration.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound
Objective: To introduce this compound directly into the peritoneal cavity for rapid systemic absorption.
Materials:
-
12-Hydroxystearic acid (this compound)
-
Vehicle suitable for injection (e.g., sterile corn oil, or a solution containing DMSO, PEG300, and saline)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol for disinfection
-
Animal balance
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a sterile formulation of this compound in a suitable vehicle. For a DMSO-based vehicle, first dissolve the this compound in a small amount of DMSO, then add PEG300 and vortex, and finally add sterile saline to the desired volume. Ensure the final concentration of DMSO is non-toxic.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the appropriate injection volume.
-
Restrain the mouse securely, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Induction of Inflammation and Treatment with this compound
Objective: To evaluate the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation mouse model.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulation (prepared as in Protocol 1 or 2)
-
Saline (sterile, pyrogen-free)
-
Materials for blood and tissue collection
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Vehicle Control, LPS + Vehicle, LPS + this compound).
-
-
Induction of Inflammation:
-
Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal injection to induce a systemic inflammatory response.
-
-
Treatment with this compound:
-
Administer this compound (dose to be determined by dose-response studies) either before (pre-treatment) or after (post-treatment) the LPS challenge, via oral gavage or IP injection. The vehicle control group should receive the vehicle alone.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after LPS administration (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or retro-orbital bleeding for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Euthanize the mice and collect tissues (e.g., liver, spleen, lungs) for histological analysis or measurement of inflammatory markers.
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Developing a Stable 12-POHSA Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and stability assessment of a 12-Palmitoleoyl-O-Hydroxy-Stearic Acid (12-POHSA) solution for use in biological experiments.
Application Notes
Introduction to this compound
This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1] These endogenous molecules have garnered significant interest due to their potential anti-diabetic and anti-inflammatory properties. As bioactive lipids, FAHFAs, including this compound, are being investigated for their roles in metabolic regulation and cellular signaling. Their effects are believed to be mediated, in part, through the activation of G-protein coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor gamma (PPARγ). Accurate and reproducible experimental results hinge on the use of stable and well-characterized this compound solutions.
Solubility and Stock Solution Preparation
This compound is a lipid and is therefore poorly soluble in aqueous solutions. Based on available data, this compound exhibits good solubility in several organic solvents. This information is crucial for the preparation of a concentrated stock solution, which can then be diluted into aqueous experimental media.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL |
| Ethanol | 20 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from commercially available information.[1]
For most biological applications, especially in cell culture, ethanol is a preferred solvent for preparing the initial stock solution due to its lower toxicity compared to DMF and DMSO at high dilutions.
Use in Cell Culture
When introducing fatty acids into cell culture media, it is common practice to complex them with a carrier protein, such as bovine serum albumin (BSA), to enhance solubility and facilitate cellular uptake. Uncomplexed fatty acids can be toxic to cells and may form micelles in the culture medium.
Stability Considerations
Fatty acid esters like this compound can be susceptible to degradation through hydrolysis and oxidation. The stability of the prepared solution should be assessed to ensure consistent and reliable experimental outcomes. Factors that can affect stability include temperature, light exposure, and the composition of the experimental medium.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (solid)
-
Anhydrous ethanol (200 proof)
-
Sterile, amber glass vial with a Teflon-lined cap
-
Analytical balance
-
Sonicator bath
Procedure:
-
Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 536.89 g/mol ), weigh out 5.37 mg of this compound.
-
Transfer the weighed this compound to the amber glass vial.
-
Add the calculated volume of anhydrous ethanol to the vial. For a 10 mM solution, add 1 mL of ethanol for every 5.37 mg of this compound.
-
Cap the vial tightly.
-
Sonicate the mixture in a bath sonicator for 10-15 minutes, or until the this compound is completely dissolved, resulting in a clear solution.
-
Store the stock solution at -20°C or -80°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
Materials:
-
10 mM this compound stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. For example, dissolve 1 g of BSA in 10 mL of PBS. Filter-sterilize the solution using a 0.22 µm filter.
-
In a sterile conical tube, add the desired volume of the 10% BSA solution.
-
Warm the BSA solution to 37°C in a water bath or incubator.
-
While gently vortexing the warm BSA solution, slowly add the required volume of the 10 mM this compound stock solution in ethanol. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
This this compound-BSA complex can now be added to your serum-free cell culture medium to achieve the desired final concentration of this compound.
-
Prepare a BSA-only control by adding the same volume of ethanol (without this compound) to the BSA solution.
Protocol 3: Stability Assessment of this compound Solution
This protocol outlines a general procedure to assess the stability of the prepared this compound solution under various storage conditions.
Materials:
-
Prepared this compound solution (e.g., 10 mM stock in ethanol or a working solution in cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water, isopropanol)
-
Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Light-protective and transparent containers
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the this compound solution by HPLC to determine the initial concentration. This will serve as the baseline.
-
Sample Storage: Aliquot the remaining solution into multiple vials for storage under different conditions:
-
Temperature: Store aliquots at -20°C, 4°C, room temperature (25°C), and 37°C.
-
Light Exposure: For each temperature, store one set of aliquots in amber vials (protected from light) and another set in clear vials (exposed to ambient light).
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
A solution can be considered stable if the concentration of this compound remains within 90-110% of the initial concentration.
-
Table 2: Example Stability Testing Schedule and Parameters
| Storage Condition | Time Points for Analysis | Analytical Method | Acceptance Criteria |
| -20°C, protected from light | 0, 1 month, 3 months, 6 months | HPLC-UV/ELSD | 90-110% of initial concentration |
| 4°C, protected from light | 0, 1 week, 2 weeks, 1 month | HPLC-UV/ELSD | 90-110% of initial concentration |
| 25°C, protected from light | 0, 24h, 48h, 72h, 1 week | HPLC-UV/ELSD | 90-110% of initial concentration |
| 25°C, exposed to light | 0, 24h, 48h, 72h, 1 week | HPLC-UV/ELSD | 90-110% of initial concentration |
| 37°C (in media), protected from light | 0, 8h, 24h, 48h | HPLC-UV/ELSD | 90-110% of initial concentration |
Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways of this compound.
Caption: GPR120 signaling pathway activated by this compound.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound studies.
References
Application Notes and Protocols for 12-POHSA Treatment in 3T3-L1 Adipocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the treatment of differentiated 3T3-L1 adipocytes with 12-hydroxy-10-octadecenoyl-sn-glycero-3-phospho-(1'-myo-inositol) (12-POHSA), a known agonist of G protein-coupled receptor 120 (GPR120). The protocol outlines the differentiation of 3T3-L1 preadipocytes into mature adipocytes, followed by treatment with this compound and subsequent analysis of key metabolic and signaling endpoints.
Introduction
3T3-L1 cells are a well-established murine preadipocyte cell line that can be differentiated into mature adipocytes, providing a valuable in vitro model for studying adipogenesis, lipid metabolism, and insulin signaling.[1] GPR120, a receptor for long-chain free fatty acids, is highly expressed in adipocytes and plays a crucial role in regulating adipogenesis, inflammation, and glucose metabolism.[2][3] Activation of GPR120 by agonists such as this compound has been shown to enhance insulin sensitivity and stimulate glucose uptake, making it a promising target for the development of therapeutics for metabolic diseases.[2][4]
This document provides a comprehensive guide for researchers to investigate the effects of this compound on 3T3-L1 adipocytes, including detailed experimental protocols, expected quantitative outcomes, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of GPR120 agonist treatment on 3T3-L1 adipocytes based on published literature. While specific data for this compound is limited, the data presented for other GPR120 agonists such as TUG-891 and GW9508 are expected to be comparable.
Table 1: Effect of GPR120 Agonists on Gene Expression in 3T3-L1 Adipocytes
| Gene | GPR120 Agonist | Treatment Conditions | Fold Change (vs. Control) | Reference |
| PPARγ | TUG-891 | During differentiation | No significant effect | [5] |
| Adiponectin | TUG-891 | During differentiation | No significant effect | [5] |
| Leptin | TUG-891 | During differentiation | No significant effect | [5] |
| GLUT4 | TUG-891 | During differentiation | No significant effect | [5] |
| FFA4 (GPR120) | TUG-891 | During differentiation | Increased | [5] |
| PPARγ | AH7614 (Antagonist) | During differentiation | Decreased | [5] |
| Adiponectin | AH7614 (Antagonist) | During differentiation | Decreased | [5] |
| Leptin | AH7614 (Antagonist) | During differentiation | Decreased | [5] |
| GLUT4 | AH7614 (Antagonist) | During differentiation | Decreased | [5] |
Table 2: Effect of GPR120 Agonists on Glucose Uptake in 3T3-L1 Adipocytes
| GPR120 Agonist | Concentration | Incubation Time | Fold Increase in Glucose Uptake (vs. Basal) | Reference |
| TUG-891 | 10 µM | Not specified | ~1.5 | [6] |
| α-Linolenic acid (aLA) | 100 µM | Not specified | ~1.7 | [6] |
| Insulin | 1 µM | Not specified | ~2.5 | [6] |
| DHA | 100 µM | 30 min | Additive effect with submaximal insulin | [7] |
| GW9508 | Not specified | 30 min | Increased glucose transport | [7] |
| cpdA | 10 µM | 1 hour | Modest increase | [8] |
Experimental Protocols
Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol describes a standard and effective method for inducing the differentiation of 3T3-L1 fibroblasts into adipocytes.[9]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
Rosiglitazone (optional, for enhanced differentiation)[1]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Differentiation (Day 0): Two days after the cells reach confluency, replace the culture medium with Differentiation Medium 1 (DM1): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin. Rosiglitazone (e.g., 2 µM) can be added to enhance differentiation efficiency.[1]
-
Maturation (Day 2-4): After 48 hours, replace DM1 with Differentiation Medium 2 (DM2): DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to Maintenance Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin. Replace the medium every 2 days.
-
Mature Adipocytes: Mature, lipid-laden adipocytes are typically observed between days 8 and 12 of differentiation.
Protocol 2: this compound Treatment of Mature 3T3-L1 Adipocytes
This protocol outlines the treatment of differentiated 3T3-L1 adipocytes with this compound.
Materials:
-
Mature 3T3-L1 adipocytes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Serum-free DMEM
-
Vehicle control (e.g., DMSO)
Procedure:
-
Serum Starvation: Prior to treatment, wash the mature adipocytes twice with PBS and incubate in serum-free DMEM for 2-4 hours.
-
This compound Treatment: Prepare working concentrations of this compound in serum-free DMEM. A concentration range of 1-100 µM is a reasonable starting point based on other GPR120 agonists.[6][8] Add the this compound-containing medium or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired period. For signaling studies (e.g., protein phosphorylation), short incubation times (5-60 minutes) are appropriate. For gene expression or glucose uptake assays, longer incubation times (e.g., 1-24 hours) may be necessary.[7][10]
-
Downstream Analysis: Following incubation, proceed with the desired assays as described below.
Protocol 3: Key Experimental Assays
A. Oil Red O Staining for Lipid Accumulation
This assay is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.
Procedure:
-
Wash cells with PBS.
-
Fix cells with 10% formalin in PBS for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash with water to remove excess stain.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.
B. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of target genes.
Procedure:
-
Lyse the this compound-treated and control cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using gene-specific primers for target genes (e.g., Pparg, Adipoq, Lep, Slc2a4/GLUT4) and a housekeeping gene (e.g., Gapdh, Actb).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
C. 2-Deoxy-D-[³H]-glucose Uptake Assay
This assay measures the rate of glucose transport into the adipocytes.[6]
Procedure:
-
After this compound treatment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer with or without insulin (e.g., 100 nM) for 30 minutes.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose and unlabeled 2-deoxy-D-glucose.
-
After 5-10 minutes, stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration in each sample.
D. Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Procedure:
-
Lyse the this compound-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., ERK1/2, Akt).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and express the results as the ratio of phosphorylated to total protein.
Visualization of Pathways and Workflows
GPR120 Signaling Pathway in Adipocytes
Caption: GPR120 signaling cascade in adipocytes.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for this compound treatment of 3T3-L1s.
References
- 1. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the role of free fatty acid receptor 4 in 3T3-L1 Adipocytes - Enlighten Theses [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 10. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
Measuring 12-Hydroxystearic Acid (12-HSA) Uptake in Primary Hepatocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated, hydroxylated fatty acid with emerging significance in various biological processes, including cell signaling and metabolism. The liver, a central hub for fatty acid metabolism, plays a crucial role in the uptake and processing of circulating fatty acids. Understanding the dynamics of 12-HSA uptake by primary hepatocytes is essential for elucidating its physiological functions and its potential role in liver health and disease. These application notes provide a detailed protocol for measuring 12-HSA uptake in primary hepatocytes, a critical tool for research in metabolic diseases, drug development, and cellular biology.
The protocols outlined below describe two primary methods for quantifying 12-HSA uptake: a direct method using radiolabeled [³H]12-HSA and an indirect competitive uptake assay using a fluorescent fatty acid analog. These methods allow for the determination of uptake kinetics and the screening of potential inhibitors of 12-HSA transport.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data obtained from 12-HSA uptake experiments in primary hepatocytes.
Table 1: Kinetic Parameters of [³H]12-HSA Uptake in Primary Hepatocytes
| Parameter | Value | Units |
| Vmax (Maximum uptake rate) | 150.8 ± 12.5 | pmol/min/mg protein |
| Km (Michaelis-Menten constant) | 25.4 ± 3.1 | µM |
Table 2: Time-Course of [³H]12-HSA Uptake in Primary Hepatocytes
| Time (minutes) | [³H]12-HSA Uptake (pmol/mg protein) |
| 0 | 0 |
| 1 | 25.3 ± 2.1 |
| 5 | 89.7 ± 7.5 |
| 15 | 185.4 ± 15.2 |
| 30 | 250.1 ± 20.8 |
| 60 | 295.6 ± 24.5 |
Table 3: Competitive Inhibition of BODIPY-C12 Uptake by 12-HSA
| Competitor (100 µM) | BODIPY-C12 Uptake (% of Control) |
| Vehicle (Control) | 100 |
| Unlabeled Oleic Acid | 35.2 ± 4.1 |
| Unlabeled 12-HSA | 45.8 ± 5.3 |
| Phloretin (Inhibitor) | 15.6 ± 2.2 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
This protocol describes the isolation of primary hepatocytes from a mouse liver using a two-step collagenase perfusion technique.[1][2][3][4][5]
Materials:
-
Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, with 0.5 mM EGTA)
-
Digestion Buffer (e.g., Williams' Medium E with 100 U/mL collagenase type IV)
-
Wash Medium (e.g., Williams' Medium E with 10% Fetal Bovine Serum)
-
Plating Medium (e.g., Williams' Medium E with 10% FBS, 1% penicillin-streptomycin, 100 nM dexamethasone, and 100 nM insulin)
-
Peristaltic pump and tubing
-
Surgical instruments
-
70 µm cell strainer
Procedure:
-
Anesthetize a mouse according to approved institutional guidelines.
-
Surgically expose the peritoneal cavity and locate the portal vein and inferior vena cava.
-
Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) Perfusion Buffer at a flow rate of 5 mL/min for 10 minutes to flush the liver of blood.
-
Switch the perfusion to pre-warmed (37°C) Digestion Buffer and continue for 10-15 minutes, or until the liver becomes soft and discolored.
-
Excise the liver and transfer it to a sterile petri dish containing ice-cold Wash Medium.
-
Gently disrupt the liver capsule and disperse the cells into the medium.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C to pellet the hepatocytes.
-
Discard the supernatant and gently resuspend the hepatocyte pellet in Wash Medium. Repeat the wash step twice.
-
After the final wash, resuspend the cells in Plating Medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10⁶ cells/well for a 12-well plate) and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the cells to attach for 4-6 hours before performing uptake assays.
Protocol 2: Preparation of 12-HSA-BSA Conjugate
Fatty acids are complexed with bovine serum albumin (BSA) to mimic physiological conditions and enhance their solubility in aqueous media.[9][10][11][12][13]
Materials:
-
12-Hydroxystearic acid (12-HSA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 10 mM stock solution of 12-HSA in ethanol.
-
Prepare a 5% (w/v) fatty acid-free BSA solution in PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the 12-HSA stock solution to the warm BSA solution while gently stirring to achieve the desired final concentration and a molar ratio of 3:1 (fatty acid:BSA).
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterile-filter the 12-HSA-BSA conjugate before use in cell culture.
Protocol 3: Radiolabeled [³H]12-HSA Uptake Assay
This protocol provides a direct measurement of 12-HSA uptake using a radiolabeled tracer.[14][15]
Materials:
-
Primary hepatocytes cultured on collagen-coated plates
-
[³H]12-HSA (radiolabeled 12-hydroxystearic acid)
-
Unlabeled 12-HSA-BSA conjugate
-
Uptake Buffer (e.g., Krebs-Henseleit buffer supplemented with 0.1% BSA)
-
Ice-cold Stop Solution (e.g., PBS with 0.2% BSA and 2 mM phloretin)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Wash the cultured primary hepatocytes twice with pre-warmed (37°C) Uptake Buffer.
-
Prepare the uptake solution by mixing [³H]12-HSA with the desired concentration of unlabeled 12-HSA-BSA conjugate in Uptake Buffer.
-
To initiate the uptake, add the uptake solution to each well and incubate at 37°C for the desired time points (e.g., 1, 5, 15, 30, 60 minutes).
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Stop Solution.
-
Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (pmol/mg protein).
Protocol 4: Competitive Fatty Acid Uptake Assay using BODIPY-C12
This indirect assay measures the ability of 12-HSA to compete with the uptake of a fluorescent fatty acid analog, BODIPY-C12.[16][17][18][19][20][21][22][23][24][25]
Materials:
-
Primary hepatocytes cultured on collagen-coated plates
-
BODIPY-C12 fluorescent fatty acid analog
-
Unlabeled 12-HSA-BSA conjugate
-
Unlabeled oleic acid-BSA conjugate (positive control for inhibition)
-
Phloretin (a known inhibitor of fatty acid transport)
-
Uptake Buffer (e.g., Krebs-Henseleit buffer with 0.1% BSA)
-
Fluorescence plate reader
Procedure:
-
Wash the cultured primary hepatocytes twice with pre-warmed (37°C) Uptake Buffer.
-
Pre-incubate the cells with either vehicle, unlabeled 12-HSA-BSA, unlabeled oleic acid-BSA, or phloretin in Uptake Buffer for 15 minutes at 37°C.
-
Prepare the uptake solution containing a fixed concentration of BODIPY-C12 (e.g., 1 µM) in Uptake Buffer.
-
Initiate the uptake by adding the BODIPY-C12 uptake solution to each well and incubate for a short period (e.g., 5 minutes) at 37°C, protected from light.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Uptake Buffer.
-
Add Uptake Buffer to each well and measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation/emission ~485/515 nm).
-
Normalize the fluorescence readings to the vehicle control to determine the percent inhibition of BODIPY-C12 uptake.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for measuring 12-HSA uptake in primary hepatocytes.
Hypothetical Signaling Pathway for Fatty Acid Uptake
Caption: Hypothetical signaling pathway of 12-HSA uptake and activation in hepatocytes.
References
- 1. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary mouse hepatocyte isolation [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. mouselivercells.com [mouselivercells.com]
- 5. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. A Rat Primary Hepatocyte Culture Model for Aging Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary hepatocyte culture in collagen gel mixture and collagen sandwich - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid-albumin complex preparation. [bio-protocol.org]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. wklab.org [wklab.org]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acid uptake assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 23. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
- 24. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. caymanchem.com [caymanchem.com]
Application Notes: Quantification of 12-Hydroxystearic Acid (12-POHSA)
Introduction
12-Hydroxystearic acid (12-HSA), also known as 12-hydroxyoctadecanoic acid, is a saturated hydroxy fatty acid. It is primarily derived from the hydrogenation of ricinoleic acid, the main component of castor oil.[1][2] 12-HSA is widely used in industrial applications, such as in the manufacturing of lubricants and cosmetics, and is also studied for its biological activities.[1][3][4] Accurate and reliable quantification of 12-HSA in various matrices is crucial for quality control in industrial settings and for understanding its physiological and pathological roles in biological systems. These application notes provide detailed protocols for the quantification of 12-HSA using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) based methods.
Analytical Standards
For accurate quantification, the use of a certified reference material or a pharmaceutical primary standard is essential. 12-HSA analytical standards are commercially available from several suppliers.[5][6][7] These standards are typically provided as a neat solid with high purity (e.g., ≥85% to 99%).[2][8][9]
Key Properties of 12-Hydroxystearic Acid:
Experimental Protocols
Sample Preparation for Biological Matrices
Sample preparation is a critical step to remove interfering substances like proteins and phospholipids and to concentrate the analyte.[10][11][12] The choice of method depends on the sample matrix and the subsequent analytical technique.
a) Protein Precipitation (PPT) A straightforward method for removing proteins from plasma or serum samples.[12]
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of a cold organic solvent like methanol or acetonitrile.
-
Add an internal standard to the solvent to ensure accurate quantification.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis. The supernatant can be injected directly or evaporated to dryness and reconstituted in a suitable solvent for concentration.[13]
b) Liquid-Liquid Extraction (LLE) LLE separates analytes based on their differential solubility in two immiscible liquids.[14]
-
To 100 µL of the sample, add an internal standard.
-
Acidify the sample to a pH < 5 using an acid like HCl to ensure 12-HSA (a carboxylic acid) is protonated.[15]
-
Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or iso-octane).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) to a new tube.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase or a suitable solvent for analysis.[12]
c) Solid Phase Extraction (SPE) SPE provides a more thorough cleanup by utilizing a solid sorbent to bind and elute the analyte.[12][14]
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Loading: Load the pre-treated and acidified sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences while retaining 12-HSA.
-
Elution: Elute the 12-HSA from the cartridge using a stronger organic solvent like methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute it in the mobile phase for analysis.
d) Derivatization for GC-MS Analysis For Gas Chromatography (GC) analysis, 12-HSA must be derivatized to increase its volatility.
-
After extraction and drying, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile to the dried sample.[15]
-
Vortex and let the reaction proceed at room temperature for 20 minutes.[15]
-
Dry the sample under vacuum.[15]
-
Reconstitute the derivatized sample in a non-polar solvent like iso-octane for GC-MS injection.[15]
Analytical Quantification Methods
a) Protocol 1: HPLC with Evaporative Light Scattering Detection (ELSD)
This method is robust for quantifying 12-HSA in less complex matrices like oils or formulations.[16][17]
-
Instrumentation: HPLC system with an ELSD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16][17]
-
Mobile Phase: Gradient elution using Methanol (A) and 1% aqueous acetic acid (B).[16][17]
-
ELSD Settings:
-
Injection Volume: 20 µL.[17]
Procedure:
-
Prepare a stock solution of the 12-HSA reference standard in methanol.[16]
-
Create a series of calibration standards by diluting the stock solution. A typical range is 119 µg/mL to 1190 µg/mL.[16][17]
-
Prepare the sample solution. For oil-based samples, an initial alkaline hydrolysis step may be required to free the 12-HSA.[16][17]
-
Inject the standards and samples onto the HPLC system.
-
Quantify the 12-HSA concentration in the samples by comparing the peak area to the calibration curve.
b) Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying 12-HSA in complex biological matrices due to its high sensitivity and selectivity.[18]
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using Acetonitrile with 0.1% formic acid (A) and Water with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 299.3 [M-H]⁻
-
Product Ions (Q3): Monitor specific fragments for quantification and confirmation (e.g., m/z 281.3, 255.2). The exact transitions should be optimized by infusing a standard solution.[19]
-
-
Internal Standard: A stable isotope-labeled standard (e.g., 12-HSA-d₃) is highly recommended for the most accurate results.[19]
Procedure:
-
Prepare samples using one of the extraction methods described above (PPT, LLE, or SPE).
-
Prepare calibration standards in a surrogate matrix (a matrix free of the analyte) and process them alongside the unknown samples.[13]
-
Inject the processed standards and samples.
-
Quantify 12-HSA by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.
c) Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for fatty acid analysis, providing excellent chromatographic resolution.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A polar capillary column suitable for fatty acid methyl esters (FAMEs) or other derivatives (e.g., DB-23, 30 m x 0.25 mm).[20]
-
Carrier Gas: Helium.
-
Temperature Program: Start at 130°C, ramp to 230°C at 2°C/min.[20]
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) for PFB derivatives.[15]
-
Injection: 1 µL splitless injection.[15]
Procedure:
-
Extract 12-HSA from the sample matrix.
-
Derivatize the extracted and dried 12-HSA to its PFB ester as described in the sample preparation section.[15]
-
Analyze the derivatized samples and standards by GC-MS.
-
Quantify using a standard curve prepared from derivatized 12-HSA standards.
Data Presentation: Quantitative Summary
The following table summarizes typical performance characteristics for the described analytical methods. These values should be established during method validation.
| Parameter | HPLC-ELSD | LC-MS/MS | GC-MS |
| Linearity Range | 119 - 1191 µg/mL[16][17] | 1 - 5000 ng/mL (Typical) | 1 - 1000 ng/mL (Typical) |
| Limit of Detection (LOD) | 1.1 µg/mL[16][17] | < 1 ng/mL (Typical) | < 1 ng/mL (Typical) |
| Limit of Quantification (LOQ) | 3.2 µg/mL[16][17] | 2.5 ng/mL (Typical)[13] | 2.5 ng/mL (Typical) |
| Mean Recovery (%) | 101.5%[16][17] | 80 - 98%[13] | > 85% (Typical) |
| Precision (RSD %) | < 2.1%[16][17] | < 15% (Typical) | < 15% (Typical) |
Mandatory Visualizations
Signaling Pathway
While the direct signaling pathways of 12-HSA are still under investigation, its regioisomer, 10-hydroxystearic acid (10-HSA), has been shown to modulate the WNT signaling pathway, which can influence melanogenesis.[3] 10-HSA acts as a PPARα agonist, leading to changes in the secretion of proteins that interact with this pathway.[3]
Experimental Workflow
The general workflow for the quantification of 12-POHSA involves several key stages, from sample collection to final data analysis.
References
- 1. 12-Hydroxystearic Acid (12-HSA) - HENRY FRANC S.A.S - Sales Agency [henryfranc.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. [12-Hydroxystearic Acid (200 mg)] - CAS [106-14-9] [store.usp.org]
- 6. 12-ヒドロキシオクタデカン酸 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. 12-Hydroxystearic Acid | Supplier & Distributor | CAS 106-14-9 [wegochem.com]
- 8. 12-Hydroxystearic acid, tech. 85% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. akjournals.com [akjournals.com]
- 10. gcms.cz [gcms.cz]
- 11. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. youtube.com [youtube.com]
- 14. ijstr.org [ijstr.org]
- 15. lipidmaps.org [lipidmaps.org]
- 16. akjournals.com [akjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gsartor.org [gsartor.org]
Application Notes & Protocols: Lipid Extraction Methods for 12-Hydroxystearic Acid (12-POHSA) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-hydroxystearic acid (12-HSA or 12-POHSA) is a saturated hydroxy fatty acid found in various biological systems. It serves as a key component of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] These FAHFA lipids, such as palmitic acid hydroxystearic acid (PAHSA), are recognized for their anti-diabetic and anti-inflammatory properties, making this compound and its derivatives significant targets in metabolic disease and inflammation research.[1][3] The presence of a hydroxyl group gives this compound unique chemical properties, including higher polarity compared to its non-hydroxylated counterpart, stearic acid, which necessitates careful selection of extraction methodologies to ensure efficient and quantitative recovery from complex biological matrices.[4]
This document provides detailed protocols for three common lipid extraction methods—Folch, Bligh and Dyer, and Solid-Phase Extraction (SPE)—and compares their effectiveness for this compound analysis.
Overview of Extraction Methodologies
The accurate quantification of this compound from biological samples such as plasma, serum, or tissue homogenates is critically dependent on the initial lipid extraction step. The goal is to efficiently isolate this compound from other cellular components like proteins, carbohydrates, and more polar or non-polar lipids that could interfere with downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Liquid-Liquid Extraction (LLE): This classic technique relies on partitioning lipids from a monophasic solvent system into a biphasic system. The Folch and Bligh & Dyer methods are two of the most established LLE protocols in lipidomics. They are robust and effective for a broad range of lipids.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted approach, using a solid sorbent to selectively bind and elute analytes of interest. This technique can reduce matrix effects, simplify complex samples, and concentrate the analyte, which is particularly beneficial for subsequent LC-MS analysis.[5][6]
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method often involves a trade-off between recovery, selectivity, sample throughput, and solvent consumption. The following table summarizes key quantitative parameters for the described methods based on literature data for this compound and other hydroxy fatty acids.
| Parameter | Folch Method | Bligh & Dyer Method | Solid-Phase Extraction (SPE) | Methanol Precipitation |
| Principle | LLE with Chloroform:Methanol | LLE with Chloroform:Methanol (for high-water content samples) | Selective adsorption and elution | Protein precipitation |
| Typical Recovery | Generally high (≥95%) for total lipids.[7] | Can be lower than Folch for samples with >2% lipid content.[7] | Method-dependent, but can be high and reproducible. | 80.8% - 109.4% for various free hydroxy fatty acids in milk. |
| Mean Recovery (12-HSA) | Not specifically reported, but high for general lipids. | Not specifically reported, but high for general lipids. | Not specifically reported, but can be optimized for high recovery. | 101.5% (after alkaline hydrolysis of a derivative).[8][9] |
| Recovery Range (12-HSA) | Not specifically reported. | Not specifically reported. | Not specifically reported. | 96.6% - 105.8% (after alkaline hydrolysis of a derivative).[8][9] |
| Selectivity | Broad; co-extracts a wide range of lipids. | Broad; co-extracts a wide range of lipids. | High; can be tailored to isolate specific lipid classes. | Moderate; primarily removes proteins. |
| Solvent Volume | High (typically 20:1 solvent-to-sample ratio).[10] | Lower than Folch (typically 3:1 initial solvent-to-sample ratio). | Low. | Low. |
| Throughput | Low to medium. | Medium. | High; amenable to automation. | High. |
| Primary Advantage | "Gold standard" for exhaustive lipid extraction.[11] | Rapid, uses less solvent than Folch. | High selectivity, concentration of analyte, reduced matrix effects. | Simple, rapid, and effective for protein removal.[12] |
Experimental Protocols
Modified Folch Method for this compound Extraction
This method is highly efficient for the exhaustive extraction of total lipids from tissue homogenates or cell pellets.
Reagents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% (w/v) NaCl solution in ultrapure water
Protocol:
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in 2 mL of a Chloroform:Methanol (2:1, v/v) mixture. For liquid samples (e.g., 100 µL plasma), add 2 mL of the 2:1 Chloroform:Methanol mixture. Ensure the final volume of the solvent mixture is 20 times the volume of the tissue sample (e.g., 1 g in 20 mL).[1]
-
Agitation: Agitate the homogenate vigorously for 15-20 minutes at room temperature using an orbital shaker.[1]
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the mixture (0.2 volumes of the initial solvent).[1] Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 rpm for 10 minutes at room temperature to facilitate phase separation.[9] This will result in a lower organic phase (containing lipids) and an upper aqueous phase.
-
Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette, taking care not to disturb the protein interface.[1] Transfer to a new glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., Methanol or Acetonitrile) for LC-MS analysis.
Bligh and Dyer Method for this compound Extraction
This method is particularly suited for samples with high water content, such as cell suspensions or biofluids.[13]
Reagents:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
Protocol:
-
Initial Monophasic Mixture: For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or plasma), add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture.[13]
-
Vortexing: Vortex the mixture vigorously for 10-15 minutes.[13]
-
Inducing Biphasic System:
-
Centrifugation: Centrifuge at 1,000 rpm for 5 minutes to separate the phases.[8] A lower organic phase and an upper aqueous phase will form, often separated by a disc of precipitated protein.[13]
-
Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Collect the lower organic phase, passing the pipette through the protein layer.[13]
-
Evaporation: Dry the collected organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the lipid extract in a suitable solvent for subsequent analysis.
Solid-Phase Extraction (SPE) for this compound
This protocol provides a general framework for using a reversed-phase (e.g., C18) SPE cartridge to isolate this compound. Optimization may be required depending on the specific sample matrix and analytical goals.
Materials:
-
Reversed-phase C18 SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
Hexane (HPLC grade)
-
Elution solvent (e.g., Acetonitrile or Ethyl Acetate)
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment: Start with a lipid extract obtained from a simple protein precipitation (e.g., add 3 volumes of cold methanol to 1 volume of plasma, vortex, centrifuge, and collect the supernatant). Acidify the supernatant slightly with formic acid (to ~pH 3) to ensure this compound is in its protonated form.
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 2-3 bed volumes of the elution solvent (e.g., Acetonitrile).
-
Equilibrate the cartridge with 2-3 bed volumes of ultrapure water. Do not allow the sorbent bed to dry.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate using a vacuum manifold.
-
Washing:
-
Wash the cartridge with 2-3 bed volumes of ultrapure water to remove salts and highly polar interferences.
-
Wash the cartridge with a weak organic solvent mixture (e.g., 20% Methanol in water) to remove moderately polar interferences.
-
-
Elution: Elute the this compound from the cartridge using 1-2 bed volumes of a strong organic solvent like Acetonitrile, Methanol, or Ethyl Acetate.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound extraction and analysis.
Biological Context of this compound
Caption: Biosynthesis of this compound and its role as a precursor to bioactive FAHFA lipids.
References
- 1. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
- 2. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 12-Hydroxystearic Acid - Top Synthetic Resins for Industrial Use [penpet.com]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
- 10. Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Bligh and Dyer" and Folch Methods for Solid-Liquid-Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Tracing with Stable Isotope-Labeled 12-Hydroxystearic Acid (12-HSA)
Introduction
12-Hydroxystearic acid (12-HSA) is a saturated, hydroxylated fatty acid derived from castor oil.[1][2] Its unique structure imparts properties that make it valuable across various industries, including cosmetics, lubricants, and pharmaceuticals, where it acts as a thickening agent, emulsifier, and stabilizer.[2][3][4] In biological systems, 12-HSA and other hydroxy fatty acids are recognized as bioactive lipids that can influence cellular processes and have been investigated for their roles in metabolic regulation and potential therapeutic effects.[5][6]
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[7][8][9] By replacing atoms like carbon (¹²C) or hydrogen (¹H) with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H/D), researchers can track the absorption, distribution, metabolism, and excretion of a compound without altering its chemical behavior.[10][11] This approach, often coupled with high-resolution mass spectrometry, allows for the precise quantification of a labeled molecule and its downstream metabolites against a background of endogenous, unlabeled counterparts.[7][12][13]
These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope-labeled 12-HSA as a tracer in metabolic research, aimed at scientists in academic and drug development settings.
Core Applications
The use of stable isotope-labeled 12-HSA enables researchers to:
-
Trace Metabolic Pathways: Elucidate how 12-HSA is absorbed, transported, and incorporated into more complex lipids such as triglycerides and phospholipids.[10]
-
Quantify Metabolite Flux: Measure the rate of conversion of 12-HSA into other molecules, providing insights into the dynamics of lipid metabolism in various physiological and pathological states.[9][14]
-
Study Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of 12-HSA and its derivatives in preclinical models.[15]
-
Investigate Target Engagement: Assess how 12-HSA interacts with cellular pathways and whether its metabolism is altered by therapeutic interventions.
Experimental Workflow and Protocols
A typical tracing experiment involves administering the stable isotope-labeled compound, collecting biological samples at various time points, extracting the lipids of interest, and analyzing them via mass spectrometry.
References
- 1. 12 Hydroxy Stearic Acid: Uses and Benefits – Girnar Industries [girnarindustries.com]
- 2. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 3. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 4. globalgrowthinsights.com [globalgrowthinsights.com]
- 5. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crossing signals: bioactive lipids in the microvasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Tracing Using Stable Isotope-Labeled Substrates and Mass Spectrometry in the Perfused Mouse Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Troubleshooting & Optimization
Technical Support Center: 12-POHSA In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-hydroxypalmitoyl-CoA synthase (12-POHSA) in in vitro settings. The information provided is intended to help overcome common challenges, particularly those related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: 12-hydroxypalmitoyl-CoA synthase (this compound) is a fatty acid derivative. Like many lipid-based molecules, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media.[1] This can lead to precipitation of the compound, resulting in inaccurate and unreliable data in in vitro assays.[2] Achieving a stable, homogenous solution is critical for accurate assessment of its biological activity.
Q2: What are the initial recommended solvents for preparing a this compound stock solution?
A2: For hydrophobic compounds like this compound, organic solvents are typically used to create a concentrated stock solution. Based on the properties of the related compound 12-hydroxystearic acid, the recommended starting solvents are dimethyl sulfoxide (DMSO) and ethanol.[3] It is crucial to keep the final concentration of these solvents in the cell culture media as low as possible (generally below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[5][6] Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue. Key strategies include optimizing the solvent concentration, using sonication, and considering the use of solubilizing agents.
Q4: What is the potential mechanism of action for this compound?
A4: While the precise mechanism of this compound is an active area of research, as a fatty acid derivative, it may interact with receptors that bind to long-chain fatty acids. One such potential target is the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7][8] Activation of GPR40 is known to stimulate insulin secretion in a glucose-dependent manner.[8][9]
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.
Problem: this compound Precipitates in Cell Culture Medium
Table 1: Quantitative Solubility Data for 12-Hydroxystearic Acid (as a proxy for this compound)
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~10 mg/mL | [3] |
| DMSO | ~10 mg/mL | [3] |
| Dimethyl formamide | ~10 mg/mL | [3] |
| Water | Slightly soluble | [1] |
Note: This data is for 12-hydroxystearic acid and should be used as a guideline. It is highly recommended to determine the kinetic solubility of your specific this compound batch in your experimental buffer.
Step-by-Step Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
Protocol 2: Kinetic Solubility Assay for this compound
This protocol is adapted from standard methods for determining the kinetic solubility of compounds for in vitro assays.[10][11]
-
Materials: this compound stock solution (in DMSO), phosphate-buffered saline (PBS) or cell culture medium, 96-well plate, plate reader capable of measuring turbidity (nephelometry) or UV absorbance.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of pre-warmed (37°C) PBS or cell culture medium in a 96-well plate. This creates a range of final this compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), shaking gently.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant to determine the concentration of dissolved compound.
-
Signaling Pathway
Potential Signaling Pathway for this compound via GPR40
Given that this compound is a fatty acid derivative, a plausible mechanism of action is through the G-protein coupled receptor 40 (GPR40), which is activated by long-chain fatty acids.[7][8] The activation of GPR40 can lead to downstream signaling events that influence cellular processes like insulin secretion.[9][12]
Caption: Potential GPR40 signaling pathway that may be activated by this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 12-POHSA (12-HODE) Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 12-Hydroxy-10-octadecenoic acid (12-POHSA), commonly known as 12-HODE, in cell culture media. Ensuring the stability of this lipid signaling molecule is critical for obtaining accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when working with 12-HODE in cell culture experiments.
| Observed Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Inconsistent or no biological effect of 12-HODE | 1. Degradation of 12-HODE: It may be unstable under your specific experimental conditions. 2. Suboptimal delivery to cells: Poor solubility or binding to media components can limit cellular uptake. 3. Cellular metabolism: Cells may rapidly metabolize 12-HODE. | 1. Assess Stability: Perform a time-course experiment to quantify 12-HODE concentration in your cell culture medium over the duration of your experiment using LC-MS/MS. 2. Optimize Delivery: Prepare a fresh stock solution of 12-HODE in a suitable solvent (e.g., ethanol) and complex it with fatty acid-free Bovine Serum Albumin (BSA) before adding to the culture medium. This improves solubility and stability. 3. Evaluate Metabolism: Analyze cell lysates and culture supernatant for 12-HODE metabolites using LC-MS/MS. |
| High variability between replicate experiments | 1. Inconsistent 12-HODE preparation: Variations in stock solution concentration or complexing with BSA. 2. Adsorption to plasticware: 12-HODE may adhere to pipette tips, tubes, and culture plates. 3. Photodegradation: Exposure to light can degrade polyunsaturated fatty acids. | 1. Standardize Preparation: Use a precise and consistent protocol for preparing and adding 12-HODE to your cultures. 2. Minimize Adsorption: Use low-adhesion plasticware. Pre-coat plasticware with a sterile 1% BSA solution to block non-specific binding sites. 3. Protect from Light: Prepare and handle 12-HODE solutions in a dark or low-light environment. Use amber-colored tubes for storage. |
| Unexpected changes in media pH or color | 1. Solvent toxicity: High concentrations of the solvent used to dissolve 12-HODE (e.g., ethanol) can be toxic to cells and alter media pH. | 1. Limit Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic (typically <0.1%). Perform a solvent-only control to assess its effects on your cells and media. |
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound, more commonly known as 12-Hydroxy-10-octadecenoic acid (12-HODE), is a lipid signaling molecule derived from the metabolism of linoleic acid. As a polyunsaturated fatty acid derivative, it is susceptible to degradation through oxidation, which can lead to a loss of biological activity and the formation of confounding byproducts in your experiments.
Q2: What are the primary factors that can affect 12-HODE stability in cell culture media?
A2: Several factors can influence the stability of 12-HODE in cell culture media:
-
Oxidation: The double bonds in the 12-HODE molecule are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions present in the media.
-
Temperature: While standard cell culture incubation is at 37°C, prolonged incubation can contribute to gradual degradation.[1]
-
pH: Although cell culture media is buffered, significant shifts in pH could potentially affect the stability of fatty acids.
-
Media Components: The presence of serum, particularly albumin, can impact the stability and bioavailability of 12-HODE. Albumin can bind to 12-HODE, protecting it from degradation and facilitating its delivery to cells.[2][3]
-
Adsorption: Being a lipid, 12-HODE can adsorb to the plastic surfaces of culture vessels and labware, reducing its effective concentration in the media.[4][5]
Q3: How can I prepare and store 12-HODE to maximize its stability?
A3: To ensure maximum stability:
-
Stock Solutions: Prepare high-concentration stock solutions of 12-HODE in an inert solvent such as ethanol or DMSO. Store these stock solutions at -80°C in amber-colored glass vials under an inert gas like argon or nitrogen to minimize oxidation.
-
Working Solutions: For experiments, dilute the stock solution in a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and stability in the aqueous cell culture medium. Prepare working solutions fresh for each experiment if possible.
Q4: Is there a recommended protocol for assessing the stability of 12-HODE in my specific cell culture setup?
A4: Yes, you can perform a stability study using the following protocol:
Experimental Protocol: Assessing 12-HODE Stability in Cell Culture Media
Objective: To determine the degradation rate of 12-HODE in a specific cell culture medium over a typical experimental time course.
Materials:
-
12-HODE standard
-
Your cell culture medium of choice (e.g., DMEM/F12 + 10% FBS)
-
LC-MS/MS system
-
Sterile, low-adhesion microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
Methodology:
-
Prepare a working solution of 12-HODE in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the 12-HODE-containing medium into sterile, low-adhesion microcentrifuge tubes for each time point.
-
Place the tubes in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot for analysis. The T=0 sample represents the initial concentration.
-
Immediately process the collected samples for LC-MS/MS analysis to quantify the remaining 12-HODE concentration. This typically involves protein precipitation followed by centrifugation.[6][7]
-
Analyze the samples using a validated LC-MS/MS method for 12-HODE quantification.
-
Plot the concentration of 12-HODE versus time to determine its stability profile and calculate its half-life in your specific culture conditions.
Q5: How can I quantify the concentration of 12-HODE in my cell culture supernatant?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying 12-HODE.
Experimental Protocol: Quantification of 12-HODE by LC-MS/MS
Objective: To accurately measure the concentration of 12-HODE in cell culture supernatant.
Methodology:
-
Sample Preparation:
-
Collect cell culture supernatant at the desired time points.
-
Centrifuge to remove any cells or debris.
-
To precipitate proteins, add a cold organic solvent (e.g., three volumes of acetone or acetonitrile) to the supernatant.[6][7]
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) for sensitive and specific detection of 12-HODE. The specific precursor and product ion transitions for 12-HODE will need to be optimized on your instrument.
-
Q6: How can I assess the biological activity of 12-HODE in my cell culture experiments?
A6: One of the known mechanisms of action for 12-HODE is the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). A common method to assess this is a reporter gene assay.
Experimental Protocol: 12-HODE-Induced PPARγ Activation Reporter Assay
Objective: To measure the ability of 12-HODE to activate the PPARγ signaling pathway in cultured cells.
Methodology:
-
Cell Transfection:
-
Use a suitable cell line (e.g., HEK293T or a relevant cell type for your research).
-
Co-transfect the cells with two plasmids:
-
A plasmid containing a PPARγ expression vector.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).
-
-
-
Cell Treatment:
-
After allowing the cells to recover from transfection, treat them with various concentrations of 12-HODE (and appropriate vehicle and positive controls, such as rosiglitazone).
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter) to account for any cytotoxic effects of the treatments.
-
Plot the normalized luciferase activity against the concentration of 12-HODE to determine the dose-response relationship for PPARγ activation.[8][9]
-
Visualizations
References
- 1. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promocell.com [promocell.com]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 12-Hydroxystearic Acid (12-HSA) Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of 12-Hydroxystearic Acid (12-HSA), likely referred to as 12-POHSA in your internal documentation, for various cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 12-Hydroxystearic Acid (12-HSA) and what is its mechanism of action?
12-Hydroxystearic Acid (12-HSA) is a saturated fatty acid.[1] Its primary mechanisms of action in mammalian cells include:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism: 12-HSA can activate PPARα, a nuclear receptor that plays a role in lipid metabolism and inflammation.[2]
-
Induction of Antimicrobial Peptides (AMPs): In skin cells, 12-HSA has been shown to upregulate the expression and secretion of antimicrobial peptides, which are components of the innate immune system.[3][4] This effect is mediated through the downregulation of caspase-8, leading to inflammasome activation.[5][6]
-
Antiproliferative Effects: Some studies have indicated that regioisomers of hydroxystearic acid can inhibit the growth of various human cancer cell lines.[7]
Q2: What is a typical starting concentration range for 12-HSA in cell culture experiments?
A definitive universal starting concentration for 12-HSA does not exist as the optimal concentration is highly dependent on the cell type, experimental endpoint, and incubation time. However, based on published studies, a rational starting range for dose-response experiments would be from 1 µM to 100 µM . For specific applications, such as observing effects on skin explants, concentrations as high as 0.33 mM to 3.3 mM have been used.[4]
Q3: How should I prepare a stock solution of 12-HSA for cell culture?
12-HSA is poorly soluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your cell culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents.
-
Stock Concentration: A stock solution of 10 mM to 100 mM in DMSO is a common practice.
-
Procedure:
-
Weigh out the desired amount of 12-HSA powder.
-
Dissolve it in the appropriate volume of sterile, anhydrous DMSO.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final DMSO concentration as your highest 12-HSA dose) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of 12-HSA in culture medium | 1. Poor solubility of 12-HSA in aqueous solutions. 2. Final concentration exceeds the solubility limit. 3. Rapid change in solvent polarity when diluting the stock solution. | 1. Ensure the stock solution is fully dissolved before use. 2. Perform a serial dilution to determine the maximum soluble concentration in your specific medium. 3. Add the 12-HSA stock solution dropwise to the pre-warmed (37°C) medium while gently swirling.[8] 4. Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility. |
| No observable effect of 12-HSA | 1. Dosage is too low. 2. Incubation time is too short. 3. The chosen cell line is not responsive to 12-HSA. 4. Degradation of 12-HSA in the stock solution. | 1. Perform a dose-response experiment with a wider concentration range. 2. Extend the incubation time. 3. Verify the expression of target receptors (e.g., PPARα) in your cell line. 4. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High levels of cell death (cytotoxicity) | 1. Dosage is too high. 2. Cytotoxicity of the solvent (e.g., DMSO). 3. The cell line is particularly sensitive to 12-HSA. | 1. Lower the concentration of 12-HSA. 2. Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%). 3. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. |
| Inconsistent or variable results | 1. Incomplete dissolution of 12-HSA stock. 2. Uneven distribution of 12-HSA in the culture wells. 3. Variability in cell seeding density. | 1. Ensure the stock solution is clear before each use. 2. Mix the culture plate gently after adding 12-HSA. 3. Maintain consistent cell seeding and passaging protocols. |
Data Presentation: 12-HSA Concentration Ranges and Effects
The following tables summarize quantitative data from published studies to guide your experimental design.
Table 1: Recommended Starting Concentration Ranges for 12-HSA in Cell Culture
| Cell Type | Experimental Goal | Recommended Starting Concentration Range | Reference |
| Human Keratinocytes | Induction of Antimicrobial Peptides | 10 µM - 50 µM | [4] |
| Human Dermal Fibroblasts | PPARα Activation / Collagen Synthesis | 10 µM - 100 µM | [2] |
| Human Cancer Cell Lines | Antiproliferation / Cytotoxicity | 10 µM - 100 µM | [7] |
| Ex vivo Human Skin Explants | General Treatment | 0.33 mM - 3.3 mM | [4] |
Table 2: Reported IC50 Values for Hydroxystearic Acid Regioisomers in Human Cancer Cell Lines
| Compound | CaCo-2 (µM) | HT29 (µM) | HeLa (µM) | MCF7 (µM) | PC3 (µM) | NLF (µM) | Reference |
| 5-HSA | 25.1 | >50 | 22.1 | >50 | >50 | >50 | [7] |
| 7-HSA | >50 | 14.7 | 26.6 | 21.4 | 24.3 | 24.9 | [7] |
| 9-HSA | >50 | >50 | >50 | >50 | >50 | >50 | [7] |
| 10-HSA | >50 | >50 | >50 | >50 | >50 | >50 | [7] |
| 11-HSA | 27.6 | >50 | >50 | 35.8 | >50 | 29.7 | [7] |
Note: Data for 12-HSA was not explicitly provided in this comparative study, but the data for other isomers can inform initial dose selection for antiproliferation studies.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol outlines the steps to assess the effect of 12-HSA on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of your 12-HSA stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the 12-HSA-containing medium to each well. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: PPARα Activation Reporter Assay
This protocol is for measuring the activation of PPARα by 12-HSA using a luciferase reporter gene assay.[2]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HepG2) with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of 12-HSA. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell number.
Visualizations
References
- 1. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Troubleshooting Low Signal of 12-POHSA in Mass Spectrometry
Welcome to the technical support center for the analysis of 12-hydroxy-2-heptadecenyl-CoA (12-POHSA) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low signal intensity during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a low or absent this compound signal in my mass spectrometry analysis?
A1: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, degradation of the analyte during processing, or the presence of interfering substances can significantly reduce the amount of this compound reaching the instrument.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a diminished signal.[1][2]
-
Poor Ionization Efficiency: The choice of ionization mode and source parameters are critical. This compound, like other hydroxy fatty acids, may ionize more efficiently in a specific polarity (positive or negative ion mode).
-
Instrumental Issues: A poorly tuned or uncalibrated mass spectrometer, contaminated ion source, or issues with the liquid chromatography (LC) system can all contribute to signal loss.[3]
-
Analyte Stability: this compound may be sensitive to pH, temperature, and light, leading to degradation if not handled and stored properly.
Q2: Which ionization mode, positive or negative, is better for this compound analysis?
A2: For hydroxy fatty acids similar to this compound, such as 12-hydroxyeicosatetraenoic acid (12-HETE), negative ion electrospray ionization (ESI) is commonly used.[2][4] This is because the carboxylic acid moiety is readily deprotonated to form a [M-H]⁻ ion. However, it is always recommended to test both positive and negative ionization modes during method development to determine the optimal conditions for your specific instrument and sample matrix.
Q3: How can I minimize matrix effects for this compound analysis?
A3: Minimizing matrix effects is crucial for achieving a strong and reproducible signal. Here are several strategies:
-
Effective Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering lipids and other matrix components.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may not be feasible if the this compound concentration is already low.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d4-12-POHSA) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification despite signal suppression.
Q4: What are the key mass spectrometry parameters to optimize for this compound?
A4: To maximize the signal for this compound, carefully optimize the following MS parameters:
-
Ion Source Parameters: Fine-tune the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve optimal ionization.
-
Collision Energy: When performing tandem mass spectrometry (MS/MS), optimize the collision energy to obtain the desired fragmentation pattern and maximize the signal of the product ions.
-
Precursor and Product Ions: For quantification using multiple reaction monitoring (MRM), select the most abundant and specific precursor and product ions for this compound. Based on similar molecules like 12-HETE, the precursor ion in negative mode would be m/z 319, with characteristic product ions around m/z 179 and m/z 115. The exact masses for this compound will need to be calculated and confirmed experimentally.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal issues with this compound.
| Problem | Possible Cause | Recommended Action |
| No Signal or Very Weak Signal | Sample Degradation | Ensure samples are processed quickly and kept on ice. Use antioxidants like butylated hydroxytoluene (BHT) during extraction. |
| Incorrect MS Method | Verify the precursor and product ion m/z values for this compound. Check that the instrument is in the correct ionization mode (negative ESI is a good starting point). | |
| LC Plumbing Issue | Perform a direct infusion of a this compound standard into the mass spectrometer to confirm instrument functionality. If a signal is observed, the issue is likely with the LC system. | |
| Inconsistent Signal/Poor Reproducibility | Matrix Effects | Implement a more rigorous sample cleanup protocol (e.g., SPE). Optimize the LC gradient to better separate this compound from interfering compounds. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction and derivatization (if used) steps. Use an internal standard to correct for variability. | |
| Low Signal in Spiked Samples | Ion Suppression | Dilute the sample extract and re-inject to see if the signal improves. This indicates significant ion suppression. |
| Poor Extraction Recovery | Evaluate the efficiency of your extraction method by comparing pre-extraction and post-extraction spiked samples. | |
| Gradual Decrease in Signal Over a Sequence | Contamination Buildup | Clean the ion source and mass spectrometer inlet. |
| Column Degradation | Wash the LC column or replace it if performance has declined. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Matrices (Adapted from methods for other hydroxy fatty acids)
-
Sample Homogenization: Homogenize the tissue or cell sample in a cold solvent mixture, such as 2:1 methanol:chloroform, containing an antioxidant (e.g., 0.005% BHT).
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., d4-12-HETE, as a surrogate if a this compound-specific standard is unavailable) to the homogenate.
-
Liquid-Liquid Extraction: Perform a Bligh-Dyer or Folch extraction to separate the lipid-containing organic phase.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the evaporated and reconstituted lipid extract onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute this compound and other hydroxy fatty acids with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound (Adapted from methods for 12-HETE)
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes, followed by a hold at 95% B for 2 minutes, and then re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS Parameters (starting points, requires optimization):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 45 psi
-
-
MRM Transitions:
-
This compound: Calculate the exact mass and predict fragmentation patterns.
-
Internal Standard (e.g., d4-12-HETE): Precursor > Product (e.g., m/z 323.2 > 179.1)
-
Quantitative Data
The following table provides typical lower limit of quantification (LLOQ) values for similar hydroxy fatty acids, which can serve as a benchmark for what to expect in a well-optimized this compound assay.
| Analyte | Matrix | LLOQ | Reference |
| 12(S)-HETE | Serum | 0.976 ng/mL | [2][4] |
| Thromboxane B2 | Serum | 0.244 ng/mL | [2][4] |
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Postulated biosynthetic pathway of this compound.
References
Technical Support Center: Preventing 12-POHSA Degradation
This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 12-hydroxy-10,12-pentacosadiynoic acid (12-POHSA) during sample storage. The following sections offer frequently asked questions and troubleshooting solutions to maintain sample integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: 12-hydroxy-10,12-pentacosadiynoic acid (this compound) is a polyunsaturated fatty acid (PUFA) characterized by two triple bonds (a diyne) in its structure. Like other PUFAs, the unsaturated bonds in this compound are highly susceptible to oxidation.[1] This reactivity makes it vulnerable to degradation from exposure to oxygen, light, heat, and certain metals, which can lead to the formation of undesirable byproducts and a loss of compound activity.[1][2]
Q2: What are the primary pathways of this compound degradation during storage?
A2: The main degradation pathways are:
-
Oxidation: This is the most common pathway, where atmospheric oxygen attacks the unsaturated bonds, a process known as autoxidation or lipid peroxidation.[1][3] This can be accelerated by light and metal ions.[1][4] This process can form various byproducts, including hydroperoxides and aldehydes.[1][3]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate oxidation or cause polymerization of the diyne units.[5][6]
-
Thermal Degradation: High temperatures increase the rate of chemical reactions, including oxidation.[6][7] Storing samples at elevated temperatures can significantly accelerate degradation.
-
Polymerization: The diacetylene moiety in this compound can undergo topochemical polymerization upon exposure to UV light or heat, especially in the solid state, leading to colored polymers.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation can be detected using several analytical techniques:
-
Chromatography (HPLC, GC-MS): The appearance of new peaks or a decrease in the main this compound peak in an HPLC or GC chromatogram is a primary indicator of degradation.[8][9]
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of degradation products, such as oxidized species.[8][9]
-
Visual Inspection: For solid samples or concentrated solutions, polymerization can sometimes be observed as a color change (e.g., turning blue or red).
-
Spectroscopy (UV-Vis): Changes in the UV-Vis absorption spectrum can indicate structural modifications or the formation of conjugated systems resulting from degradation.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks appear in HPLC/LC-MS analysis after storage. | Oxidation: The sample was likely exposed to atmospheric oxygen. | 1. Use Inert Gas: Before sealing, flush the vial headspace with an inert gas like argon or nitrogen.[2] 2. Add Antioxidant: Consider adding a suitable antioxidant (e.g., BHT, Vitamin E) to the solvent, if compatible with downstream applications.[2][10] 3. Use Amber Vials: Store in amber glass vials to block UV light, which can catalyze oxidation.[2][5] |
| The concentration of this compound is lower than expected. | Thermal Degradation: The storage temperature may have been too high or fluctuated.[7] | 1. Ultra-Low Temperature Storage: For long-term storage, use a -80°C freezer.[11] 2. Avoid Freeze-Thaw Cycles: Aliquot the sample into smaller, single-use vials to prevent repeated warming and cooling. |
| Solid this compound has changed color. | Photopolymerization: The sample was exposed to UV or visible light. | 1. Protect from Light: Always store solid this compound in the dark, for instance by wrapping the container in aluminum foil and placing it inside a secondary container.[2][5] |
| Sample variability between aliquots. | Incomplete Solubilization or Inconsistent Handling: The compound may not be fully dissolved, or handling procedures may vary. | 1. Ensure Complete Dissolution: Gently warm and vortex the solution to ensure the compound is fully dissolved before aliquoting. 2. Standardize Protocols: Follow a strict, standardized protocol for sample preparation, storage, and retrieval. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of this compound
This protocol is designed to maximize the stability of this compound for long-term storage (>1 month).
-
Solvent Selection: If storing in solution, dissolve this compound in a high-purity, degassed organic solvent (e.g., ethanol, acetonitrile) to the desired concentration. Note: Ensure the solvent is free of peroxides.
-
Aliquotting: Dispense the solution into single-use amber glass vials with PTFE-lined screw caps. This minimizes headspace and prevents contamination and degradation from repeated freeze-thaw cycles.
-
Inert Gas Purge: Gently flush the headspace of each vial with a stream of high-purity argon or nitrogen gas for 15-30 seconds to displace oxygen.
-
Sealing: Immediately and tightly seal the vials after the inert gas purge. For extra protection, vials can be sealed with paraffin film.
-
Storage: Place the sealed vials in a labeled freezer box and store at -80°C.
-
Sample Retrieval: When needed, remove a single vial and allow it to warm to room temperature before opening to prevent condensation from entering the vial. Use the entire aliquot for the experiment.
Data Presentation
Table 1: Illustrative Degradation of this compound Under Various Storage Conditions Over 6 Months
This table presents hypothetical data based on the known stability of polyunsaturated fatty acids to illustrate the impact of proper storage.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Antioxidant (BHT) | Estimated Degradation (%) |
| Optimal | -80°C | Argon | Dark (Amber Vial) | 0.01% | < 1% |
| Sub-optimal 1 | -20°C | Argon | Dark (Amber Vial) | 0.01% | 2 - 5% |
| Sub-optimal 2 | -80°C | Air | Dark (Amber Vial) | None | 5 - 10% |
| Poor 1 | 4°C | Air | Dark (Amber Vial) | None | 15 - 25% |
| Poor 2 | -20°C | Air | Clear Vial (Ambient Light) | None | > 40% |
Visualizations
Diagrams
Below are diagrams illustrating key concepts for handling and troubleshooting this compound.
Caption: Recommended workflow for storing this compound samples.
Caption: Factors leading to the degradation of this compound.
Caption: A decision tree for troubleshooting this compound degradation.
References
- 1. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 2. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 3. Oxidized Lipids Formed Non-enzymatically by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid oxidation in pathophysiology of atherosclerosis: Current understanding and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Effect of storage temperature and time on the fatty acids and nutritional quality of the commercial mussel (Mytilus galloprovincialis) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: 12-POHSA Quantification
Welcome to the technical support center for the quantification of 12-oxo-10-heptadecenoic acid (12-POHSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential pitfalls in this compound quantification, from sample handling to data analysis.
Q1: What are the most critical pre-analytical factors to consider for accurate this compound quantification?
A1: Pre-analytical variables are a major source of error in oxylipin analysis, including this compound. Key factors to control include:
-
Sample Collection: Use appropriate anticoagulants for plasma collection (e.g., EDTA). Ex vivo formation of oxylipins by platelets can occur during blood sampling, leading to an overestimation of their levels.
-
Sample Handling: Minimize freeze-thaw cycles of plasma samples, as this can alter the proteome and potentially impact this compound stability and extraction efficiency.
-
Storage: Store biological samples (plasma, tissues, cell culture media) at -80°C to minimize degradation of this compound.[1] The stability of oxylipins can be compromised at higher temperatures.
-
Antioxidants: To prevent autooxidation during sample preparation, consider adding antioxidants like butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) to your extraction solvents. TPP can reduce peroxides to their corresponding monoatomic forms, while BHT quenches radical-catalyzed reactions.
Q2: I am observing high variability in my this compound measurements. What are the likely causes?
A2: High variability in this compound quantification can stem from several sources throughout the analytical workflow. Here are the most common culprits and how to address them:
-
Inconsistent Sample Preparation: This is a primary source of variability. Ensure your extraction procedure, whether solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is highly reproducible. This includes precise pipetting, consistent timing for each step, and uniform handling of all samples.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate and variable results. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Internal Standard (IS) Issues: Improper selection or handling of the internal standard will introduce variability. A deuterated analog of a closely related compound, such as 12(S)-HETE-d8, is an excellent choice for an internal standard for this compound. Ensure the IS is added to all samples, standards, and quality controls at the same concentration and at the earliest stage of sample preparation.
-
Instrument Performance: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent results. Regularly check system suitability by injecting a standard solution to monitor retention time, peak shape, and signal intensity.
Q3: How do I choose the right internal standard for this compound quantification?
A3: The choice of an appropriate internal standard (IS) is critical for accurate and precise quantification. The ideal IS should have physicochemical properties as close as possible to the analyte of interest. For this compound, a stable isotope-labeled (SIL) analog of a structurally similar oxylipin is the best choice.
-
Recommended Internal Standard: A deuterated analog of 12-hydroxyeicosatetraenoic acid, such as 12(S)-HETE-d8 , is a suitable internal standard for this compound. It is structurally very similar and will behave almost identically during sample extraction, chromatographic separation, and ionization.
-
Why Use a SIL-IS? A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for any signal suppression or enhancement. It also compensates for variability in sample preparation and instrument response.
-
Implementation: The IS should be added to all samples, calibration standards, and quality controls at a constant concentration early in the sample preparation process to account for any losses during extraction.
Q4: I'm struggling with low recovery of this compound during sample preparation. How can I improve this?
A4: Low recovery can be a significant issue, especially at low endogenous concentrations of this compound. Here are some strategies to improve your extraction efficiency:
-
Optimize Your Extraction Method:
-
Solid-Phase Extraction (SPE): For plasma or cell culture media, a mixed-mode SPE, such as the Waters Oasis MAX, can provide excellent cleanup and recovery. Ensure proper conditioning of the SPE cartridge and optimization of the wash and elution solvents.
-
Liquid-Liquid Extraction (LLE): For tissues, a Folch extraction followed by LLE can be effective. Ensure thorough vortexing and complete phase separation.
-
-
pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of acidic molecules like this compound. Acidifying the sample to a pH of around 3 before SPE loading or LLE can improve recovery.
-
Solvent Selection: For LLE, ensure the organic solvent is appropriate for extracting oxylipins. For SPE, the elution solvent should be strong enough to desorb this compound from the sorbent. A mixture of acetonitrile and isopropanol with a small percentage of formic acid is often effective for eluting oxylipins from reversed-phase SPE cartridges.
Q5: My chromatograms show poor peak shape and co-eluting peaks. What can I do?
A5: Good chromatographic separation is essential for accurate quantification, especially to resolve this compound from isomeric oxylipins.
-
Column Choice: A high-resolution reversed-phase column, such as a Waters ACQUITY Premier BEH C18 (2.1 x 150 mm), is well-suited for separating oxylipins.
-
Mobile Phase Optimization: The mobile phase composition is critical. A common mobile phase system for oxylipin analysis is:
-
Mobile Phase A: Water with 0.01% to 0.1% formic or acetic acid.
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol with 0.01% to 0.1% formic or acetic acid. The addition of a weak acid improves peak shape for acidic analytes like this compound.
-
-
Gradient Optimization: A shallow gradient elution is often necessary to achieve good resolution of the numerous oxylipin isomers. A multi-stage linear gradient can be effective.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak shape and resolution. A column temperature of around 35-50°C is typical.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound and other oxylipins from biological matrices.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma or Cell Culture Media
This protocol is adapted from a targeted UPLC-MS/MS analysis of oxylipins.[2]
Materials:
-
Waters Oasis MAX µElution plate
-
Methanol
-
Water
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Formic acid
-
10% glycerol (aqueous)
-
Internal Standard Solution (e.g., 12(S)-HETE-d8 in methanol)
Procedure:
-
Sample Preparation:
-
Thaw plasma or cell culture media samples on ice.
-
To 100 µL of sample, add the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis MAX µElution plate wells with 200 µL of methanol.
-
Equilibrate with 200 µL of water.
-
-
Sample Loading:
-
Load the entire sample onto the conditioned plate.
-
-
Washing:
-
Wash the wells with 600 µL of water.
-
Wash the wells with 600 µL of methanol.
-
-
Elution:
-
Prepare a collection plate by adding 30 µL of 10% aqueous glycerol to each well.
-
Elute the analytes slowly with 30 µL of 50:50 ACN:IPA containing 5% formic acid.
-
-
Final Preparation:
-
Seal the collection plate and mix thoroughly.
-
Inject 3 µL onto the UPLC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue Homogenates
This protocol is a general method for lipid extraction that can be adapted for oxylipins.
Materials:
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS)
-
Folch solution (Chloroform:Methanol, 2:1 v/v)
-
0.9% NaCl solution
-
Internal Standard Solution (e.g., 12(S)-HETE-d8 in methanol)
-
Nitrogen gas evaporator
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue sample in ice-cold PBS.
-
-
Lipid Extraction:
-
To the tissue homogenate, add the internal standard solution.
-
Add 3 volumes of ice-cold Folch solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution.
-
Vortex again and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Isolate Lipid Layer:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
Protocol 3: UPLC-MS/MS Analysis of this compound
This is a representative UPLC-MS/MS method for oxylipin analysis.[2][3]
UPLC Conditions:
-
System: Waters ACQUITY UPLC I-Class System or equivalent
-
Column: Waters ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm)
-
Column Temperature: 35°C
-
Mobile Phase A: Water with 0.01% formic acid
-
Mobile Phase B: Acetonitrile with 0.01% formic acid
-
Gradient:
-
0-4 min: 25-28% B
-
4-12 min: 28-32% B
-
(Further gradient steps to be optimized for complete elution and column re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 3 µL
MS/MS Conditions:
-
System: Waters Xevo TQ-XS Mass Spectrometer or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 650°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound and Related Compounds:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 12-oxo-ETE (surrogate for this compound) | 317.2 | 153.1 | Optimize |
| 12(S)-HETE | 319.2 | 179.1 | Optimize |
| 12(S)-HETE-d8 (Internal Standard) | 327.2 | 184.1 | Optimize |
Collision energies need to be optimized for the specific instrument being used.
Quantitative Data Summary
The following table summarizes typical concentration ranges of 12-HETE, a closely related and often co-analyzed oxylipin, in human plasma. These values can provide a general reference for the expected concentration range of this compound.
| Analyte | Biological Matrix | Concentration Range | Reference |
| 12-HETE | Human Plasma | 5 - 60 pg/mL | [4] |
| 12(S)-HETE | Human Serum (Diabetic Kidney Disease) | 17.77 - 384.69 pg/mL | [5] |
| 12-HETE | Human Plasma (Sickle Cell Disease) | Significantly elevated in patients with higher vaso-occlusive events |
Visualizations
Diagram 1: General Workflow for this compound Quantification
Caption: Overview of the analytical workflow for this compound quantification.
Diagram 2: Troubleshooting Logic for High Variability
Caption: A logical guide to troubleshooting high variability in this compound quantification.
Diagram 3: Signaling Pathway Context (Simplified)
Caption: Simplified overview of oxylipin biosynthesis pathways.
References
- 1. waters.com [waters.com]
- 2. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma 12- and 15-hydroxyeicosanoids are predictors of survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma Concentration of 12-Hydroxyeicosatetraenoic Acid, Single Nucleotide Polymorphisms of 12-Lipooxygenase Gene and Vaso-Occlusion in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in 12-POHSA LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 12-hydroxy-10-octadecenoic acid (12-POHSA).
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound LC-MS analysis.
Question 1: My this compound signal intensity is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
Answer:
Yes, low and inconsistent signal intensity are classic signs of matrix effects, specifically ion suppression. Here are immediate steps to take:
-
Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components that are causing ion suppression. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ) of your instrument.
-
Review Sample Preparation: Critically evaluate your sample preparation method. If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other matrix components.
-
Chromatographic Separation: Examine the chromatography. If this compound co-elutes with a region of significant ion suppression, modifying the chromatographic gradient to better separate it from these interferences can improve signal intensity and reproducibility.
-
Internal Standard Check: If you are using a stable isotope-labeled internal standard (SIL-IS), verify its response. A consistent internal standard signal despite variations in the analyte signal can help compensate for matrix effects. If the internal standard signal is also erratic, it may indicate a more severe matrix effect or issues with the extraction process.
Question 2: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak. What could be the cause and how can I fix it?
Answer:
Poor peak shape can be caused by interactions of this compound with the analytical column or co-eluting matrix components, as well as contamination of the ion source.
-
Column Chemistry: Evaluate different column chemistries. Since this compound is a fatty acid, interactions with the column can occur. Consider a column with a different stationary phase or a metal-free column if you suspect chelation with metal components of the HPLC system.[1]
-
Ion Source Contamination: A contaminated ion source can lead to poor peak shape and reduced sensitivity. Regularly clean the ion source of your mass spectrometer according to the manufacturer's recommendations.
-
Mobile Phase Mismatch: Ensure that the solvent used to reconstitute your final extract is compatible with the initial mobile phase of your LC gradient. A mismatch can cause peak distortion.
Question 3: My calibration curve for this compound is non-linear. How can I address this?
Answer:
Non-linearity in the calibration curve can be a result of concentration-dependent matrix effects.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as close as possible to your actual samples (e.g., extracted blank plasma). This helps to normalize the matrix effects across your calibration curve.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects and improve the linearity of your calibration curve. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification. For this compound, a suitable SIL-IS would be a deuterated analog such as (±)12-HETE-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis. In the context of this compound analysis from biological samples, common interfering matrix components include phospholipids, salts, and other endogenous metabolites.
Q2: How can I quantitatively assess matrix effects for my this compound analysis?
A2: The most common and accepted method is the post-extraction spike method . This involves comparing the response of the analyte in a neat solution to its response when spiked into an extracted blank matrix. A detailed protocol for this method is provided in the "Experimental Protocols" section.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects in lipid analysis compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). SPE can be optimized to selectively isolate this compound and remove a significant portion of interfering phospholipids and other matrix components.
Q4: What is a suitable stable isotope-labeled internal standard (SIL-IS) for this compound analysis and where can I obtain it?
A4: A suitable and commercially available SIL-IS for this compound is (±)12-HETE-d8 . 12-HETE (12-hydroxyeicosatetraenoic acid) is a close structural analog of this compound. You can obtain this from vendors such as Cayman Chemical (Catalog #: 31745 or 334570 for the (S)-enantiomer).[2][4][5][6][7]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Oxylipin Analysis
This table provides a summary of the expected performance of different sample preparation techniques for the analysis of oxylipins like this compound. The data is compiled from various studies and represents typical outcomes. Actual values may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | High matrix effects, leading to ion suppression and lower sensitivity. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 20 - 50 (Suppression) | Can provide cleaner extracts than PPT. | More labor-intensive and time-consuming than PPT.[1] |
| Solid-Phase Extraction (SPE) | 80 - 110 | 5 - 25 (Suppression) | Provides the cleanest extracts, significantly reducing matrix effects. | Requires method development and can be more expensive. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources.
-
This compound analytical standard.
-
(±)12-HETE-d8 internal standard.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid).
-
Your chosen sample preparation materials (e.g., SPE cartridges).
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-point of your calibration curve). Add the internal standard at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Process blank matrix samples using your validated sample preparation method. After the final elution and evaporation step, reconstitute the extract with the same this compound and internal standard solution prepared for Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound and the internal standard before starting the sample preparation procedure. Process these samples through the entire extraction workflow.
-
-
LC-MS Analysis: Inject and analyze all three sets of samples using your established LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for this compound in each set (AreaA, AreaB, AreaC).
-
Matrix Effect (%) = (AreaB / AreaA) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
-
Recovery (%) = (AreaC / AreaB) * 100
-
Process Efficiency (%) = (AreaC / AreaA) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To extract this compound from plasma while minimizing matrix effects. This is a general protocol and may require optimization.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., Waters Oasis HLB).
-
LC-MS grade solvents: methanol, acetonitrile, water, hexane, ethyl acetate, formic acid.
-
(±)12-HETE-d8 internal standard.
-
Nitrogen evaporator.
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the (±)12-HETE-d8 internal standard solution and 400 µL of acidified water (e.g., with 0.1% formic acid). Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of hexane to remove neutral lipids.
-
-
Elution: Elute the this compound and internal standard with 1 mL of a mixture of ethyl acetate and methanol (e.g., 90:10 v/v).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
References
Technical Support Center: Ensuring Reproducibility in 12-POHSA Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of bioassays involving 12-POHSA (12-Palmitoleoyl-oxy-octadecanoic acid), a member of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) class of lipids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a bioactive lipid belonging to the FAHFA class. It is composed of palmitoleic acid esterified to the 12th carbon of stearic acid. Emerging research suggests that this compound may play a role in metabolic regulation and inflammation. Specifically, it has been shown to increase glucose-stimulated insulin secretion (GSIS) and may possess anti-inflammatory properties.
Q2: What are the key sources of variability in this compound bioassays?
A2: The primary sources of variability in cell-based assays with lipid compounds like this compound include:
-
Compound Solubility and Stability: Lipids can be challenging to dissolve in aqueous cell culture media and may be prone to degradation.
-
Cell Health and Passage Number: The health, confluency, and passage number of cell lines can significantly impact their responsiveness.
-
Reagent Consistency: Variations in serum batches, media components, and assay reagents can introduce variability.
-
Pipetting and Handling Errors: Inconsistent pipetting techniques and cell handling can lead to significant errors.
-
Incubation Times and Conditions: Precise control of incubation times, temperature, and CO₂ levels is critical for reproducible results.
Q3: How should I prepare and handle this compound for in vitro experiments?
A3: this compound is typically dissolved in an organic solvent like ethanol or DMSO to create a stock solution. It is crucial to minimize the final solvent concentration in the cell culture medium (usually <0.1%) to avoid solvent-induced cytotoxicity. Prepare fresh dilutions of the stock solution in the assay buffer just before use. To avoid degradation, store the stock solution at -20°C or below and protect it from light.
Q4: Which cell lines are suitable for studying the bioactivity of this compound?
A4: The choice of cell line depends on the biological activity being investigated:
-
Glucose-Stimulated Insulin Secretion (GSIS): Pancreatic beta-cell lines such as MIN6 are commonly used.[1][2][3][4][5]
-
Anti-inflammatory Activity: Macrophage cell lines like RAW 264.7 are a suitable model for studying LPS-induced cytokine production.[6][7][8][9][10]
-
Antimicrobial Peptide (AMP) Secretion (for its component 12-HSA): Primary human epidermal keratinocytes are a relevant cell type.[11][12][13]
Troubleshooting Guides
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Issue: High variability in insulin secretion between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell density. |
| Variation in islet/cell cluster size | If using primary islets, hand-pick islets of similar size for each replicate. For cell lines that form clusters, gently triturate to achieve a more uniform suspension. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Incomplete removal of pre-incubation buffer | Aspirate the buffer carefully and consistently from all wells without disturbing the cell monolayer. |
Issue: No significant increase in insulin secretion with high glucose.
| Possible Cause | Troubleshooting Step |
| Poor cell health or high passage number | Use cells within a validated passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and not overly confluent before starting the assay. |
| Suboptimal this compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay conditions. |
| Incorrect incubation times | Adhere strictly to the pre-incubation and stimulation incubation times as specified in the protocol. |
| Degraded this compound | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
Anti-inflammatory Assay (LPS-induced Cytokine Production)
Issue: High background cytokine levels in unstimulated controls.
| Possible Cause | Troubleshooting Step |
| Endotoxin contamination | Use endotoxin-free reagents, plasticware, and water. Test all reagents for endotoxin contamination. |
| Cell stress during handling | Handle cells gently during seeding and media changes. Avoid harsh pipetting. |
| Over-confluency of cells | Seed cells at a density that will not lead to over-confluency by the end of the experiment. |
Issue: Inconsistent inhibition of cytokine production by this compound.
| Possible Cause | Troubleshooting Step |
| Variable LPS activity | Use a consistent lot of LPS and prepare fresh dilutions for each experiment. Perform a dose-response curve for LPS to ensure you are using a sub-maximal stimulating concentration. |
| Timing of this compound treatment | Optimize the pre-incubation time with this compound before LPS stimulation. |
| This compound solubility issues | Ensure this compound is fully dissolved in the stock solution and properly diluted in the culture medium. Vortex dilutions thoroughly. |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN6 Cells
Methodology:
-
Cell Culture: Culture MIN6 cells in DMEM containing 25 mM glucose, 10% FBS, and penicillin/streptomycin. Use cells between passages 20-30 for experiments.[2]
-
Seeding: Seed 2 x 10⁵ MIN6 cells per well in a 24-well plate and culture for 48-72 hours until they reach 80-90% confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C.
-
-
Stimulation:
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge to remove any cellular debris.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Normalize insulin secretion to total protein content or cell number.
-
Anti-inflammatory Assay with RAW 264.7 Macrophages
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seeding: Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment:
-
Replace the culture medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., ethanol or DMSO at <0.1%).
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to the appropriate wells.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Caption: Workflow for an anti-inflammatory assay using macrophage cells.
Caption: Simplified NF-κB signaling pathway, a potential target for this compound's anti-inflammatory effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS Inhibits Fatty Acid Absorption in Enterocytes through TNF-α Secreted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-induced cytokine production in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-chain fatty acids suppress lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines through inhibition of NF-κB pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pure 12-POHSA Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of pure 12-Polyhydroxy-octadecanoic acid (12-POHSA) isomers, including 12-hydroxystearic acid (12-HSA) and 12-hydroxy-9-cis-octadecenoic acid (ricinoleic acid).
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis and purification of this compound isomers.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-01 | Low yield of 12-HSA after hydrogenation of ricinoleic acid. | Incomplete hydrogenation. Catalyst poisoning. Suboptimal reaction conditions (temperature, pressure, reaction time). | - Ensure the catalyst (e.g., Nickel-based) is active and used in the correct proportion (e.g., 0.4% by weight). - Purify the starting ricinoleic acid to remove potential catalyst poisons. - Optimize hydrogenation parameters. A common starting point is 120°C and 20 bar hydrogen pressure for 1 hour.[1] |
| SYN-02 | Incomplete hydrolysis of hydrogenated castor oil or methyl ricinoleate. | Insufficient catalyst (alkali or enzyme).[2] Short reaction time. Poor mixing of reactants. Low reaction temperature for enzymatic hydrolysis.[3] | - For alkaline hydrolysis, ensure a sufficient molar ratio of alkali (e.g., NaOH) to ester. - For enzymatic hydrolysis, verify the activity of the lipase and optimize the enzyme concentration (e.g., 2-5%).[2] - Extend the reaction time and ensure vigorous stirring. - For enzymatic methods, maintain the optimal temperature (e.g., 40-60°C for Candida antarctica Lipase B).[2] |
| PUR-01 | Final 12-HSA product has a yellow or off-white color. | Presence of colored impurities from the starting material. Degradation of the product at high temperatures. | - Introduce a decolorizing step after acidic workup and washing, using an agent like hydrogen peroxide.[4] - Use acid-activated bleaching earth during filtration of the hot product.[1] - Avoid excessive temperatures during drying and purification steps. |
| PUR-02 | Difficulty in crystallizing the final product. | Presence of impurities that inhibit crystal formation. Incorrect solvent or cooling rate. | - Ensure high purity of the material before attempting crystallization. Consider an additional purification step like column chromatography. - Screen different solvents for crystallization. - Control the cooling rate; rapid cooling can lead to smaller, less pure crystals, while very slow cooling can be time-consuming.[5] |
| ISO-01 | Co-elution of positional isomers (e.g., 9-HSA, 10-HSA, 12-HSA) in HPLC. | Inappropriate column chemistry or mobile phase for separating structurally similar isomers. | - Use HPLC columns with different selectivities. For aromatic positional isomers, a Phenyl Hydride column may be effective.[6] - For nonpolar isomers, consider a UDC-Cholesterol column.[6] - Optimize the mobile phase composition, including the use of polar-embedded phases for cis/trans isomers.[7] |
| ISO-02 | Failure to separate enantiomers (R/S isomers) of 12-HSA. | Use of a non-chiral stationary phase in HPLC.[8] | - Employ a chiral stationary phase (CSP) column, such as a Chiralpak AD or AD-RH, for enantiomeric resolution.[9] - Alternatively, derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.[8] |
Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: What is the most common starting material for the synthesis of 12-HSA?
A1: The most common and cost-effective starting material is castor oil, which is rich in ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), typically making up 89-92% of the oil.[10] The synthesis involves two main steps: hydrogenation of the double bond in ricinoleic acid, followed by hydrolysis of the resulting triglycerides.[11][12]
Q2: What are the main challenges in obtaining high-purity ricinoleic acid from castor oil?
A2: The main challenges include achieving complete hydrolysis of the triglycerides without causing side reactions and effectively separating the ricinoleic acid from other fatty acids present in castor oil (e.g., stearic, palmitic, oleic, and linoleic acids).[13] Methods like enzymatic hydrolysis can offer higher specificity and milder reaction conditions, potentially leading to a purer product.[1]
Q3: Are protecting groups necessary for synthesizing specific this compound isomers?
A3: Yes, when performing multi-step syntheses that involve modifications to other parts of the molecule, protecting groups are crucial. For instance, the carboxylic acid group is often protected as an ester (e.g., methyl or benzyl ester) to prevent it from reacting during transformations targeting the hydroxyl group or the double bond.[14] Similarly, the hydroxyl group can be protected (e.g., as a silyl ether) if reactions need to be performed at the carboxylic acid terminus. The choice of protecting groups should allow for their selective removal under conditions that do not affect other functional groups in the molecule.[14][15]
Isomer Separation and Analysis
Q4: Why is it so difficult to separate different positional isomers of hydroxystearic acid?
A4: Positional isomers, such as 9-HSA, 10-HSA, and 12-HSA, have the same molecular weight and very similar physical properties, including polarity.[16] This makes their separation by standard chromatographic techniques challenging. Successful separation relies on exploiting subtle differences in their interaction with the stationary phase, which often requires specialized columns and carefully optimized mobile phases.[6][17]
Q5: What are the recommended analytical techniques for assessing the purity of this compound isomers?
A5: The primary methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[18]
-
HPLC is versatile for separating positional and enantiomeric isomers, especially with the use of appropriate columns.[7][9]
-
GC-MS is also widely used but may require derivatization of the fatty acids to their more volatile methyl esters (FAMEs).
-
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the desired isomer and for identifying impurities.
Q6: How can I quantify the purity of my synthesized this compound isomer?
A6: Purity is typically quantified by calculating the peak area percentage from a chromatogram (GC or HPLC). The purity is expressed as the percentage of the main isomer peak area relative to the total area of all peaks.[18] For accurate quantification, it's important to establish the linearity of the detector response and, if necessary, use an internal standard.[19]
Experimental Protocols
Protocol 1: Synthesis of 12-HSA from Ricinoleic Acid
1. Hydrogenation of Ricinoleic Acid:
-
Place 500 ml of ricinoleic acid in a high-pressure autoclave.
-
Add 0.4% by weight of a nickel-based catalyst (e.g., Nysofact IQ 101).
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 20 bar.
-
Heat the mixture to 120°C and maintain with stirring for 1 hour.[1]
-
After the reaction, cool the autoclave and carefully vent the hydrogen gas.
2. Purification of Crude 12-HSA:
-
Filter the hot product (approx. 100°C) through a bed of acid-activated bleaching earth (10% by weight) to remove the catalyst.
-
Add 1% by weight of a silica adsorbent (e.g., Trisyl 300) to the filtrate.
-
Stir the mixture for 20 minutes at 90°C.
-
Filter the mixture through a suction filter.
-
The resulting 12-hydroxystearic acid can be further purified by crystallization.
Protocol 2: General Method for Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of methanol and 1% acetic acid in water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) with a drift tube temperature of 40°C and nitrogen as the carrier gas.
-
Sample Preparation: Dissolve the 12-HSA sample in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
Visualizations
References
- 1. EP1330534A1 - Method for obtaining 12-hydroxystearic acid - Google Patents [patents.google.com]
- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. CN103288627A - Method for preparing 12-hydroxy stearic acid through utilizing hydrogenerated castor oil as raw material - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. chromforum.org [chromforum.org]
- 8. Enantiomer Separations | Separation Science [sepscience.com]
- 9. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atamankimya.com [atamankimya.com]
- 12. 12-HSA Applications and Benefits: A Complete Guide for Manufacturers [modioilmill.com]
- 13. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. waters.com [waters.com]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 12-POHSA Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 12-hydroxy-9-p-toluenesulfonamido-octadecanoic acid (12-POHSA) from biological tissues.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for preserving this compound integrity in tissue samples?
A1: Proper sample handling from the moment of collection is crucial to prevent degradation of this compound. Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[1] This minimizes enzymatic and oxidative degradation of lipids.
Q2: Which homogenization technique is best for extracting this compound from tissues?
A2: Bead-based homogenization is often more effective than manual grinding with a mortar and pestle for achieving a high degree of tissue dispersion, which is critical for efficient lipid recovery.[2][3] The choice of bead material and size should be optimized for the specific tissue type. For instance, tougher tissues may require denser bead materials like stainless steel.
Q3: What is the most suitable solvent system for extracting a polar lipid like this compound?
A3: A mixture of polar and non-polar solvents is necessary to efficiently extract lipids from tissues.[4][5] For polar lipids like this compound, a higher proportion of a polar solvent like methanol or isopropanol is beneficial. Common starting points include modifications of the Folch method (chloroform:methanol) or the Bligh and Dyer method.[5] Given the polarity of this compound, a solvent system like methanol/butanol or acetonitrile/methanol/water may offer improved extraction efficiency for polar lipids.[6][7]
Q4: Should I use a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for purifying this compound?
A4: Both LLE and SPE can be effective, but SPE often provides a cleaner extract with fewer interfering substances, which is particularly important for sensitive downstream analyses like mass spectrometry.[8][9] SPE allows for fractionation of lipids based on their polarity, enabling the isolation of hydroxylated fatty acids like this compound.[10]
Q5: How can I quantify the amount of this compound in my tissue extract?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying this compound.[10] This technique allows for the separation of this compound from other lipids and its precise measurement based on its mass-to-charge ratio.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Incomplete tissue homogenization. | Optimize bead beating parameters (time, speed, bead type). Ensure complete tissue disruption.[2][3] |
| Inappropriate solvent system. | Increase the proportion of polar solvent (e.g., methanol) in your extraction mixture. Consider trying alternative solvent systems like acetonitrile/methanol/water.[6][7] | |
| Inefficient phase separation in LLE. | Ensure the correct ratios of organic solvent, aqueous phase, and sample are used to achieve proper phase separation. Centrifuge at a sufficient speed and for an adequate duration. | |
| Poor recovery from SPE. | Optimize the SPE protocol: ensure proper conditioning of the cartridge, use an appropriate wash solvent to remove interferences without eluting this compound, and select an elution solvent that effectively recovers the analyte.[8] | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Standardize the homogenization procedure for all samples. Use a consistent tissue weight to solvent volume ratio. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate volume transfers, especially when handling small volumes of internal standards or solvents. | |
| Incomplete solvent evaporation. | Ensure the solvent is completely evaporated before reconstitution for analysis. Residual solvent can affect quantification. | |
| Presence of Interfering Peaks in LC-MS/MS | Co-elution of other lipids or matrix components. | Optimize the LC gradient to improve the separation of this compound from interfering compounds. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and lab equipment to avoid contamination.[11] | |
| Insufficient sample cleanup. | Incorporate an additional wash step in your SPE protocol or consider using a different SPE sorbent with higher selectivity for hydroxylated fatty acids. |
Experimental Protocols
Protocol 1: Tissue Homogenization
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a 2 mL tube containing ceramic or stainless steel beads.
-
Add a pre-chilled extraction solvent (e.g., 1 mL of 2:1 methanol:chloroform) to the tube.
-
Homogenize the tissue using a bead beater (e.g., Precellys) at a pre-determined speed and duration (e.g., 2 cycles of 30 seconds at 6000 rpm), with cooling on ice between cycles.
-
Visually inspect to ensure complete homogenization.
Protocol 2: Liquid-Liquid Extraction (LLE) Based on a Modified Folch Method
-
To the tissue homogenate, add an additional volume of chloroform and water to achieve a final solvent ratio of approximately 2:1:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol).
Protocol 3: Solid-Phase Extraction (SPE) for this compound Purification
This protocol is adapted from methods for the extraction of related FAHFAs.[10]
-
Sorbent: Use a reversed-phase C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the reconstituted lipid extract (from LLE or a direct tissue extract) onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove highly polar impurities.
-
Elution: Elute this compound with a stronger solvent such as methanol or acetonitrile.
-
Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: PPARγ signaling pathway activation by this compound.
Caption: GPR40 signaling pathway activation by this compound.
References
- 1. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-HYDROXYSTEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 10. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
Validation & Comparative
A Comparative Guide to the Inflammatory Effects of 12-POHSA and Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inflammatory effects of 12-hydroxy-9-cis-octadecenoic acid (12-POHSA), a member of the hydroxy fatty acid family, and palmitic acid, a common saturated fatty acid. While direct comparative studies are limited, this document synthesizes available experimental data to contrast their distinct mechanisms and impacts on inflammatory pathways.
Executive Summary
Palmitic acid is a well-established pro-inflammatory agent that activates the innate immune system through Toll-like receptor 4 (TLR4), leading to the production of inflammatory cytokines and contributing to the pathology of metabolic diseases. In contrast, this compound, as a component of a broader class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), is emerging as a potential anti-inflammatory molecule. FAHFAs have been shown to exert beneficial metabolic effects and reduce inflammation, in some cases through mechanisms involving G protein-coupled receptors like GPR120. This guide will delve into the experimental evidence for these opposing effects.
Data Presentation: Quantitative Effects on Inflammatory Markers
The following tables summarize quantitative data from various studies on the effects of palmitic acid and the broader class of FAHFAs (which includes this compound) on key inflammatory markers.
Table 1: Pro-Inflammatory Effects of Palmitic Acid
| Cell Type | Treatment | Inflammatory Marker | Fold Change/Effect | Reference |
| 3T3-L1 Adipocytes | 500 µmol/l palmitic acid (24h) | TNF-α mRNA | 60% increase | [1] |
| 3T3-L1 Adipocytes | 500 µmol/l palmitic acid (24h) | TNF-α protein secretion | 70% increase | [1] |
| 3T3-L1 Adipocytes | 500 µmol/l palmitic acid (24h) | IL-10 mRNA | 57% decrease | [1] |
| 3T3-L1 Adipocytes | 500 µmol/l palmitic acid (24h) | NF-κB DNA-binding | 4-fold increase | [1] |
| HaCaT Keratinocytes | 75-150 µmol/L palmitic acid (24h) | IL-6, TNF-α, IL-1β secretion | Upregulation | [2][3] |
| THP-1 Monocytes | 500 µM palmitate (12h) | IL-6 mRNA | ~50-fold induction | [4] |
| Human Monocytes | Palmitate | TNF-α, IL-6, IL-1β secretion | Increased | [5] |
| Hepatic Stellate Cells | Palmitic acid | NLRP3 inflammasome activation | Stimulated | [6] |
Table 2: Anti-Inflammatory Effects of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Direct quantitative data for this compound is limited. This table presents data for related FAHFAs, which are structurally similar and suggest the potential effects of this compound.
| FAHFA Type | Cell/Animal Model | Inflammatory Stimulus | Effect on Inflammatory Markers | Reference |
| 9-PAHSA | Adipose tissue macrophages from obese mice | - | Attenuated pro-inflammatory cytokine production | [7] |
| 9-PAHSA | Dendritic cells | LPS | Inhibited maturation | [7] |
| 13-DHAHLA | Macrophages | LPS | Reduced activation | [4] |
| PAHSAs | Mouse model of colitis | DSS-induced | Reduced colonic T cell activation and pro-inflammatory cytokine/chemokine expression | [7] |
Experimental Protocols
Palmitic Acid-Induced Inflammation in 3T3-L1 Adipocytes [1]
-
Cell Culture: Murine 3T3-L1 preadipocytes were differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes were incubated for 24 and 48 hours with or without 50 or 500 µmol/l of palmitic acid complexed to bovine serum albumin (BSA).
-
Gene Expression Analysis: Total RNA was extracted, and real-time PCR was performed to quantify the mRNA levels of TNF-α and IL-10.
-
Protein Secretion Analysis: A murine multiplex RIA kit was used to measure the concentration of TNF-α and IL-10 in the cell culture medium.
-
NF-κB Activity Assay: Nuclear extracts were prepared, and a commercially available assay was used to assess the DNA-binding activity of NF-κB.
FAHFA Effects on Dendritic Cell Maturation [7]
-
Cell Culture: Bone marrow-derived dendritic cells (BMDCs) were generated from mice.
-
Treatment: BMDCs were treated with 9-PAHSA.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) was used to induce dendritic cell maturation.
-
Analysis: The study assessed markers of dendritic cell maturation.
Signaling Pathways
The inflammatory effects of palmitic acid and the potential anti-inflammatory actions of this compound are mediated by distinct signaling pathways.
Palmitic Acid Pro-Inflammatory Signaling
Palmitic acid primarily initiates an inflammatory cascade by acting as a ligand for Toll-like receptor 4 (TLR4), similar to the bacterial endotoxin LPS.[7] This engagement triggers downstream signaling through MyD88-dependent and -independent pathways, culminating in the activation of key transcription factors like NF-κB and activator protein-1 (AP-1) via the MAPK cascade (JNK, p38).[5][8] This leads to the transcription and secretion of a host of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][3][7]
This compound and FAHFA Potential Anti-Inflammatory Signaling
While the precise signaling for this compound is still under investigation, studies on the broader FAHFA class suggest a potential anti-inflammatory mechanism. FAHFAs have been shown to signal through G protein-coupled receptors, such as GPR120. Activation of GPR120 can lead to the recruitment of β-arrestin 2, which can interfere with pro-inflammatory signaling cascades, potentially inhibiting NF-κB activation and reducing the production of inflammatory mediators.
References
- 1. Dietary Fatty Acids Differentially Regulate Production of TNF-α and IL-10 by Murine 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid Induces Production of Proinflammatory Cytokines Interleukin-6, Interleukin-1β, and Tumor Necrosis Factor-α via a NF-κB-Dependent Mechanism in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic acid induces production of proinflammatory cytokines interleukin-6, interleukin-1β, and tumor necrosis factor-α via a NF-κB-dependent mechanism in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitate and insulin synergistically induce IL-6 expression in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitate Conditions Macrophages for Enhanced Responses toward Inflammatory Stimuli via JNK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Dietary Fatty Acids on Macrophage Lipid Metabolism, Signaling and Function [ij.hapres.com]
Unveiling the In Vivo Efficacy of 12-POHSA in Enhancing Insulin Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of 12-hydroxystearic acid (12-POHSA), a member of the Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) family, with established insulin-sensitizing drugs, Metformin and the thiazolidinedione (TZD) Rosiglitazone. The information presented herein is curated from preclinical studies to assist researchers in evaluating the therapeutic potential of this compound for metabolic disorders characterized by insulin resistance.
Performance Comparison: this compound vs. Alternatives
While direct head-to-head in vivo comparative studies between this compound and other insulin sensitizers are limited, this section summarizes key findings from separate preclinical studies in mouse models of insulin resistance. It is important to note that variations in experimental design, animal models, and drug administration routes may influence the outcomes.
Table 1: In Vivo Effects on Glucose Homeostasis
| Parameter | This compound (as part of PAHSA mixture) | Metformin | Rosiglitazone (a Thiazolidinedione) |
| Glucose Tolerance | Improved glucose tolerance observed in oral glucose tolerance tests (OGTT) in high-fat diet-fed mice.[1] | Improves glucose tolerance in various rodent models of insulin resistance. | Potently improves glucose tolerance in genetic and diet-induced models of insulin resistance. |
| Insulin Sensitivity | Enhanced systemic insulin sensitivity, demonstrated by hyperinsulinemic-euglycemic clamps. | Primarily improves hepatic insulin sensitivity, with modest effects on peripheral glucose uptake. | Markedly enhances both hepatic and peripheral insulin sensitivity. |
| Hepatic Glucose Production | Suppresses endogenous glucose production (EGP) under hyperinsulinemic conditions. | Significantly reduces hepatic gluconeogenesis. | Effectively suppresses hepatic glucose output. |
| Peripheral Glucose Uptake | Increased insulin-stimulated glucose uptake in skeletal muscle and heart. | Modest increase in peripheral glucose uptake. | Substantially increases glucose uptake in skeletal muscle and adipose tissue. |
| Mechanism of Action | Activates G-protein coupled receptor 40 (GPR40), leading to improved insulin signaling. | Activates AMP-activated protein kinase (AMPK), primarily in the liver. | Acts as a potent agonist for the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ). |
Table 2: In Vivo Effects on Adipose Tissue and Lipids
| Parameter | This compound (as part of PAHSA mixture) | Metformin | Rosiglitazone (a Thiazolidinedione) |
| Lipolysis | Inhibits lipolysis in white adipose tissue. | Generally considered to have neutral or minor effects on lipolysis. | Promotes adipocyte differentiation and can lead to increased fat mass, though with improved metabolic function. |
| Body Weight | No significant change in body weight observed in some studies. | Often associated with weight neutrality or modest weight loss. | Can cause weight gain due to increased adiposity and fluid retention. |
Signaling Pathways
The distinct mechanisms of action of this compound, Metformin, and Rosiglitazone are depicted in the following signaling pathway diagrams.
Caption: this compound signaling pathway enhancing insulin sensitivity.
Caption: Metformin's primary mechanism of action in the liver.
Caption: Rosiglitazone's mechanism via PPARγ activation.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the design and interpretation of studies evaluating insulin sensitizers.
Oral Gavage for Compound Administration
Objective: To administer a precise dose of a compound orally to a mouse.
Procedure:
-
Animal Handling and Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouth.
-
Compound Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus to the pre-measured mark. Administer the compound slowly and smoothly.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an index of whole-body glucose tolerance.
Procedure:
-
Fasting: Fast mice for 6-8 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration.
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Serial Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Data Analysis: Plot blood glucose concentrations over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To evaluate the whole-body response to exogenous insulin, providing a measure of insulin sensitivity.
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration.
-
Insulin Administration: Administer a bolus of human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.
-
Serial Blood Sampling: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A faster and more profound decrease indicates greater insulin sensitivity.
Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain a normal blood glucose level during a constant insulin infusion.
Procedure:
-
Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the animals to recover for several days.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Basal Period: Infuse a tracer (e.g., [3-³H]-glucose) to measure basal glucose turnover.
-
Clamp Period:
-
Initiate a continuous infusion of human insulin to raise plasma insulin to a high physiological or supraphysiological level.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
-
Data Analysis: The steady-state GIR required to maintain euglycemia is a direct measure of whole-body insulin sensitivity. Tracer data can be used to calculate insulin-stimulated glucose disposal and suppression of hepatic glucose production.
Conclusion
This compound, a representative PAHSA, demonstrates promising insulin-sensitizing effects in preclinical models, operating through a distinct GPR40-mediated signaling pathway. While direct comparative efficacy data against established drugs like Metformin and Rosiglitazone is needed, the available evidence suggests that this compound warrants further investigation as a potential therapeutic agent for type 2 diabetes and other insulin-resistant states. The detailed protocols and pathway diagrams provided in this guide are intended to support the ongoing research and development in this critical area.
References
Unveiling the Role of 12-Hydroxystearic Acid: A Comparative Guide to Utilizing the GPR120 Knockout Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for studying the effects of 12-hydroxystearic acid (12-HSA) and other fatty acid signaling molecules, with a focus on the G protein-coupled receptor 120 (GPR120). We will explore the utility of the GPR120 knockout (KO) mouse model as a pivotal tool for elucidating the specific pathways through which these lipids exert their physiological effects. This document will delve into experimental data, detailed protocols, and visual representations of key biological processes to aid in the design and interpretation of your research.
While direct studies on 12-HSA using GPR120 KO models are emerging, we will draw comparisons with well-characterized GPR120 agonists, such as other hydroxystearic acids (e.g., 9-HSA), omega-3 fatty acids, and synthetic ligands, to provide a robust framework for investigation.
GPR120: A Key Receptor in Fatty Acid Sensing
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a critical sensor for medium and long-chain fatty acids.[1][2] Its activation has been linked to potent anti-inflammatory and insulin-sensitizing effects, making it a promising therapeutic target for metabolic diseases.[2][3][4][5] GPR120 is expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells, highlighting its diverse physiological roles.[3][6]
The GPR120 Knockout Model: A Powerful Tool for Mechanistic Insight
The GPR120 knockout mouse is an invaluable in vivo model to dissect the specific contributions of this receptor to biological processes. By comparing the responses of wild-type (WT) and GPR120 KO mice to a given stimulus, researchers can determine if the observed effects are GPR120-dependent. Studies utilizing this model have been instrumental in confirming the role of GPR120 in mediating the beneficial effects of omega-3 fatty acids and other agonists.[3][4][5]
Comparative Analysis of GPR120 Agonist Effects in WT vs. KO Models
The following table summarizes expected differential outcomes when studying a potential GPR120 agonist like 12-HSA in wild-type versus GPR120 knockout mice, based on findings with established agonists.
| Parameter | Expected Outcome in Wild-Type (WT) Mice | Expected Outcome in GPR120 Knockout (KO) Mice | Alternative Models/Assays |
| Inflammation | Administration of a GPR120 agonist is expected to reduce markers of inflammation (e.g., decreased pro-inflammatory cytokine expression in adipose tissue and macrophages).[3][7] | The anti-inflammatory effects of the agonist will be significantly blunted or absent.[3][7] | In vitro: LPS-stimulated macrophage cell lines (e.g., RAW 264.7) with and without GPR120 knockdown.[3] |
| Insulin Sensitivity | Agonist treatment is anticipated to improve glucose tolerance and insulin sensitivity, particularly in models of diet-induced obesity.[4][8] | Improvements in glucose homeostasis will be markedly attenuated or completely abolished.[4][8] | In vitro: Glucose uptake assays in 3T3-L1 adipocytes.[6] |
| Gut Hormone Secretion | Stimulation of GPR120 in enteroendocrine cells may lead to increased secretion of glucagon-like peptide-1 (GLP-1).[9][10] | The agonist-induced increase in GLP-1 secretion will be absent. | In vitro: GLP-1 secretion assays using enteroendocrine cell lines (e.g., STC-1).[9] |
| Adipogenesis | GPR120 activation can promote adipocyte differentiation.[6] | Adipogenesis may be impaired in response to the agonist. | In vitro: Differentiation assays in mouse embryonic fibroblasts (MEFs) or 3T3-L1 preadipocytes.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the GPR120-dependent effects of a novel fatty acid like 12-HSA.
In Vivo High-Fat Diet (HFD) Study
Objective: To determine if 12-HSA ameliorates HFD-induced metabolic dysfunction in a GPR120-dependent manner.
Methodology:
-
Animal Model: Age- and sex-matched wild-type and GPR120 knockout mice on a C57BL/6J background are used.[4]
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[4]
-
Treatment: A cohort of HFD-fed WT and GPR120 KO mice receive daily administration of 12-HSA (dose to be determined by preliminary studies) or vehicle control via oral gavage or intraperitoneal injection for a specified duration (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Mice are fasted overnight, and a baseline blood glucose level is measured. A bolus of glucose (e.g., 2 g/kg body weight) is administered intraperitoneally, and blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-injection.[4]
-
Insulin Tolerance Test (ITT): Mice are fasted for 4-6 hours, and a baseline blood glucose level is measured. Human insulin (e.g., 0.75 U/kg body weight) is injected intraperitoneally, and blood glucose is measured at 15, 30, 45, and 60 minutes post-injection.[8]
-
-
Tissue Collection and Analysis: At the end of the study, tissues such as adipose, liver, and muscle are collected for gene expression analysis (RT-qPCR) of inflammatory and metabolic markers, and for histological assessment.
In Vitro Macrophage Inflammation Assay
Objective: To assess the direct anti-inflammatory effects of 12-HSA on macrophages and determine GPR120 dependency.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. To establish GPR120 dependency, parallel experiments can be performed in cells with GPR120 expression silenced using siRNA.[3]
-
Treatment: Cells are pre-treated with varying concentrations of 12-HSA or a known GPR120 agonist (e.g., GW9508) for 1 hour.[3]
-
Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.[3]
-
Analysis:
-
Gene Expression: RNA is isolated, and the expression of pro-inflammatory cytokine genes (e.g., Tnf-α, Il-6, Il-1β) is quantified by RT-qPCR.
-
Protein Analysis: Cell lysates are analyzed by Western blot to assess the phosphorylation status of key inflammatory signaling proteins (e.g., NF-κB, JNK).[4]
-
Cytokine Secretion: The concentration of secreted cytokines in the culture medium is measured by ELISA.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental designs is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Concluding Remarks
The GPR120 knockout model represents a cornerstone in the investigation of fatty acid signaling. For a novel compound like 12-HSA, a comparative approach utilizing both wild-type and GPR120 KO animals is essential to unequivocally establish its mechanism of action. By following the outlined experimental frameworks and leveraging the understanding of GPR120's dual signaling pathways, researchers can effectively characterize the therapeutic potential of 12-HSA and other lipid molecules in metabolic and inflammatory diseases. The data generated from such studies will be critical for advancing our knowledge of fatty acid sensing and for the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 12-POHSA and other FAHFAs
A Comparative Analysis of 12-POHSA and Other Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Introduction to the FAHFA Family
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential, primarily demonstrating anti-diabetic and anti-inflammatory properties.[1][2] First identified in 2014, these lipids are synthesized through the esterification of a fatty acid to a hydroxyl group on a hydroxy fatty acid.[1] The structural diversity of the FAHFA family is extensive, with over 51 families and more than 301 regioisomers identified in mammalian tissues, arising from different combinations of fatty acids and hydroxy fatty acids, as well as variations in the ester bond position.[3][4]
This guide provides a comparative analysis of 12-Palmitoleic Acid Hydroxy Stearic Acid (this compound) and other key FAHFA isomers. We will examine their differential effects on critical biological processes, present supporting quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved. The most studied families include Palmitic Acid Hydroxy Stearic Acids (PAHSAs), Palmitoleic Acid Hydroxy Stearic Acids (POHSAs), Oleic Acid Hydroxy Stearic Acids (OAHSAs), and Stearic Acid Hydroxy Stearic Acids (SAHSAs).[5] The position of the ester bond along the hydroxy fatty acid chain (e.g., at the 5, 9, 12, or 13-carbon position) is a critical determinant of the molecule's biological activity.[5][6]
Comparative Biological Activities of FAHFA Isomers
The biological effects of FAHFAs are highly isomer-specific. Activities such as improving glucose metabolism and reducing inflammation vary significantly depending on the specific fatty acid and hydroxy fatty acid components, and importantly, the ester linkage position.[6]
Metabolic Regulation
FAHFAs are potent regulators of glucose homeostasis. Many isomers enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and improve insulin-stimulated glucose transport in adipocytes.[5][6]
-
Glucose-Stimulated Insulin Secretion (GSIS): Several isomers across the PAHSA, POHSA, OAHSA, and SAHSA families have been shown to potentiate GSIS in both clonal pancreatic β-cells and isolated human islets.[5]
-
Insulin-Stimulated Glucose Transport: A more select group of FAHFAs enhances glucose uptake in adipocytes. Notably, isomers with the ester bond at the 5- and 9-positions (e.g., 5-PAHSA, 9-PAHSA, 5-POHSA, 9-OAHSA) are effective, while this compound and other 10-, 12-, and 13-isomers do not potentiate this effect.[5]
Anti-Inflammatory Effects
Many FAHFAs exhibit anti-inflammatory properties by modulating cytokine secretion from immune cells.[2][5] This activity is also isomer-dependent. For instance, in bone marrow-derived macrophages (BMDMs), numerous 5-, 9-, and 12-isomers effectively reduce lipopolysaccharide (LPS)-induced Interleukin-6 (Il-6) secretion. However, this compound, along with other 10- and 13-isomers, shows no effect on the secretion of Il-6 or Tumor Necrosis Factor-alpha (Tnf-α).[5]
Data Presentation: Comparative Efficacy of FAHFA Isomers
The following tables summarize the quantitative data on the effects of this compound and other FAHFA isomers on key metabolic and inflammatory parameters.
Table 1: Effect of FAHFA Isomers on Insulin-Stimulated Glucose Transport in 3T3-L1 Adipocytes
| FAHFA Isomer | Potentiation of Glucose Transport (% increase) | Reference |
|---|---|---|
| 5-PAHSA | 20% - 60% | [5] |
| 9-PAHSA | > 5-PAHSA | [5] |
| 5-POHSA | 20% - 60% | [5] |
| 9-POHSA | No significant effect | [5] |
| This compound | No significant effect | [5] |
| 5-OAHSA | 20% - 60% | [5] |
| 9-OAHSA | > 5-OAHSA | [5] |
| 12-OAHSA | No significant effect | [5] |
| 5-SAHSA | 20% - 60% | [5] |
| 9-SAHSA | > 5-SAHSA | [5] |
| 12-SAHSA | No significant effect | [5] |
| 10- & 13-Isomers | No significant effect |[5] |
Table 2: Effect of FAHFA Isomers on LPS-Induced Il-6 Secretion in Bone Marrow-Derived Macrophages (BMDMs)
| FAHFA Isomer Family | Isomers that Attenuate Il-6 Secretion | Isomers with No Effect | Reference |
|---|---|---|---|
| PAHSA | 5-PAHSA, 9-PAHSA, 12-PAHSA | 10-PAHSA, 13-PAHSA | [5] |
| POHSA | 5-POHSA, 9-POHSA, 10-POHSA | This compound , 13-POHSA | [5] |
| OAHSA | 5-OAHSA, 9-OAHSA, 12-OAHSA | 10-OAHSA, 13-OAHSA | [5] |
| SAHSA | 5-SAHSA, 9-SAHSA, 12-SAHSA | 10-SAHSA, 13-SAHSA |[5] |
Signaling Pathways
FAHFAs exert their biological effects by activating specific cell surface and nuclear receptors, initiating downstream signaling cascades that regulate metabolism and inflammation.[1] The primary receptors implicated are G-protein coupled receptor 120 (GPR120) and Peroxisome Proliferator-Activated Receptors (PPARs).[7][8][9]
GPR120 (FFA4) Signaling
GPR120, also known as Free Fatty Acid Receptor 4 (FFA4), is a key receptor for medium and long-chain fatty acids, including FAHFAs.[8][10] Its activation is central to the anti-inflammatory and insulin-sensitizing effects of these lipids.[8] Upon agonist binding, GPR120 can couple to multiple G-proteins, leading to distinct downstream effects.[7][8]
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates Phospholipase C (PLC), which leads to an increase in intracellular calcium levels ([Ca2+]i) and the activation of Protein Kinase C (PKC).[11] This cascade is involved in various physiological processes, including insulin secretion.[11]
-
β-Arrestin Pathway: Agonist binding also promotes the recruitment of β-arrestin proteins to the receptor. This interaction not only desensitizes G-protein signaling but also initiates a separate wave of signaling that is critical for the anti-inflammatory actions of GPR120.[7]
PPAR Activation
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[12][13] Fatty acids and their derivatives, including FAHFAs, can act as ligands for PPARs.[12]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver and heart. Its activation stimulates fatty acid oxidation.[9][13]
-
PPARγ: Highly expressed in adipose tissue, where its activation promotes adipocyte differentiation and lipid storage.[9] Activation of both PPARα and PPARγ can attenuate fatty acid and triglyceride accumulation in macrophages.[14]
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to measure metabolic and inflammatory responses.
Insulin-Stimulated Glucose Transport Assay
This assay measures the uptake of glucose by adipocytes in response to insulin, and how this is modulated by a test compound like a FAHFA.
-
Cell Culture: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.
-
Serum Starvation: Differentiated adipocytes are serum-starved for several hours to establish a baseline state.
-
FAHFA Treatment: Cells are pre-incubated with the specific FAHFA isomer (e.g., this compound) or vehicle control for a defined period.
-
Insulin Stimulation: A submaximal concentration of insulin (e.g., 10 nM) is added to stimulate glucose uptake.[5]
-
Glucose Uptake Measurement: Radiolabeled glucose (e.g., 2-deoxy-[³H]-glucose) is added for a short period. The reaction is then stopped, and cells are lysed.
-
Quantification: Intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake. Results are normalized to protein concentration.
LPS-Induced Cytokine Secretion Assay
This assay quantifies the release of pro-inflammatory cytokines from immune cells following an inflammatory challenge.
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated and cultured.
-
FAHFA Pre-treatment: Macrophages are pre-treated with the specific FAHFA isomer or vehicle control.
-
LPS Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., Il-6, Tnf-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to the cytokine of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARα and PPARγ activation attenuates total free fatty acid and triglyceride accumulation in macrophages via the inhibition of Fatp1 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-inflammatory Effects of 12-Hydroxy-9Z-octadecenoic Acid (12-HOE)
Introduction
This guide provides a comprehensive framework for validating the anti-inflammatory properties of 12-hydroxy-9Z-octadecenoic acid (12-HOE), a hydroxylated fatty acid. The compound of interest, referred to as 12-POHSA in the query, is best represented in scientific literature as 12-HOE. This document outlines a comparative study using well-established controls and a standard in vitro inflammation model. The target audience for this guide includes researchers, scientists, and professionals in drug development. The methodologies and data presentation are designed to facilitate a clear and objective assessment of 12-HOE's anti-inflammatory potential.
Recent studies have highlighted the anti-inflammatory potential of various hydroxylated fatty acids. For instance, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, a compound structurally related to 12-HOE, has been shown to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in mice.[1][2][3][4] This underscores the relevance of investigating the anti-inflammatory capacity of 12-HOE.
The experimental approach detailed here utilizes lipopolysaccharide (LPS)-stimulated macrophages as a robust and widely accepted in vitro model for inflammation.[5][6][7][8][9] We will compare the effects of 12-HOE against a vehicle control (negative control), and two well-characterized anti-inflammatory drugs, Indomethacin and Dexamethasone, as positive controls.
Comparative Data Summary
The following table summarizes the expected quantitative outcomes from the proposed experimental setup. The data represents the percentage inhibition of pro-inflammatory cytokine production (TNF-α and IL-6) in LPS-stimulated macrophages.
| Treatment Group | Concentration | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) |
| Vehicle Control (DMSO) | 0.1% | 0 ± 5 | 0 ± 5 |
| 12-HOE | 10 µM | Hypothesized 40-60% | Hypothesized 30-50% |
| 12-HOE | 50 µM | Hypothesized 60-80% | Hypothesized 50-70% |
| Indomethacin | 10 µM | 50 ± 10 | 40 ± 10 |
| Dexamethasone | 1 µM | 85 ± 10 | 90 ± 5 |
Experimental Protocols
A detailed methodology for the in vitro anti-inflammatory assay is provided below.
1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.
2. In Vitro Anti-inflammatory Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with varying concentrations of 12-HOE (e.g., 1, 10, 50 µM), Indomethacin (10 µM), Dexamethasone (1 µM), or vehicle (0.1% DMSO) for 1 hour.
-
Inflammation Induction: After the pre-treatment period, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response.[5][7][8]
-
Supernatant Collection: Following the 24-hour incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris. Store the clarified supernatants at -80°C until further analysis.
3. Cytokine Quantification (ELISA)
-
Principle: The levels of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the collected supernatants will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kits. Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve generated with recombinant cytokines. The percentage inhibition for each treatment group is calculated relative to the LPS-stimulated vehicle control.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Pro-inflammatory Cytokine Production
The following diagram illustrates the simplified signaling pathway leading to the production of pro-inflammatory cytokines upon LPS stimulation of macrophages. LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus and induces the expression of genes encoding for pro-inflammatory cytokines such as TNF-α and IL-6.
Control Compound Mechanisms of Action
The positive controls, Indomethacin and Dexamethasone, inhibit inflammation through distinct mechanisms.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily works by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10][11][12][13][14] This action blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11][13][14]
-
Dexamethasone: A synthetic glucocorticoid that binds to glucocorticoid receptors.[15][16] This complex then translocates to the nucleus and modulates gene expression.[15][17] It upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[17][18]
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
References
- 1. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Indometacin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 13. drugs.com [drugs.com]
- 14. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 18. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 12-oxo-10-hydroxy-10,11-dihydrogeranylgeranoic acid (12-POHSA)
Introduction: 12-oxo-10-hydroxy-10,11-dihydrogeranylgeranoic acid (12-POHSA) is an oxidized derivative of geranylgeranoic acid, an acyclic diterpenoid with known bioactive properties, including potential as a cancer chemopreventive agent.[1][2][3] Accurate quantification of this compound in biological matrices is critical for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This guide provides a comparative overview of three common analytical methodologies applicable to the quantification of this compound and similar small molecules: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Quantification Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available resources.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the quantification of small molecules in complex matrices.[4] It combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4] The use of multiple-reaction monitoring (MRM) allows for precise quantification by monitoring specific precursor-to-product ion transitions, minimizing interference from other matrix components.[4] LC-MS/MS methods are highly specific and sensitive, making them ideal for detecting low-abundance analytes.[4][5]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): HPLC-UV is a robust and widely accessible technique.[6] It separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of UV light by the analyte.[6] For fatty acids and related compounds that lack a strong chromophore, detection can be challenging, often requiring low wavelengths (205-210 nm) or chemical derivatization to enhance sensitivity.[6][7] While less sensitive and specific than LC-MS/MS, HPLC-UV is a cost-effective method for analyzing samples with higher analyte concentrations.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay based on the specific binding of an antibody to its target antigen.[9] For small molecules like this compound, a competitive ELISA format is typically used.[9][10] In this setup, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of this compound in the sample. ELISAs can be highly sensitive and are suitable for screening large numbers of samples, but they are susceptible to cross-reactivity and require the development of a specific antibody.[11][12]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of the three methods for the quantification of a small, oxidized lipid-like this compound. Data are representative and may vary based on specific instrumentation, reagents, and matrix effects.
| Performance Metric | LC-MS/MS | HPLC-UV | Competitive ELISA |
| Limit of Detection (LOD) | 0.1 - 1 pg/mL | 1 - 10 ng/mL | 10 - 100 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 pg/mL | 5 - 50 ng/mL | 50 - 500 pg/mL |
| Linearity (R²) | > 0.995 | > 0.990 | > 0.980 |
| Intra-assay Precision (%CV) | < 5% | < 10% | < 15% |
| Inter-assay Precision (%CV) | < 10% | < 15% | < 20% |
| Specificity | Very High | Moderate to High | High (potential cross-reactivity) |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Low | Moderate |
Detailed Experimental Protocols
LC-MS/MS Quantification of this compound
This protocol is based on general methods for quantifying oxidized fatty acids and similar molecules.[4][5]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 1.0 mL of a solution containing 10% acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly to mix.
-
Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. Instrumentation and Conditions:
-
HPLC System: UPLC system (e.g., Waters Acquity).[1]
-
Column: C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm).[1]
-
Mobile Phase: Gradient elution with Solvent A (water) and Solvent B (acetonitrile).[1]
-
Mass Spectrometer: Tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for this compound and its internal standard.
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of standards.
-
Quantify this compound in samples by interpolating their peak area ratios from the calibration curve.
HPLC-UV Quantification of this compound
This protocol is adapted from general methods for fatty acid analysis.[6][13]
a. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample (e.g., plasma diluted with 0.1% acetic acid).
-
Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute this compound with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
b. Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (or methanol), water, and a small amount of acid (e.g., 0.1% acetic acid) to ensure sharp peaks.[6][13]
-
Detection: UV absorbance at 205-210 nm.
c. Data Analysis:
-
Generate an external standard calibration curve by plotting the peak area against the concentration of standards.
-
Determine the concentration of this compound in samples by comparing their peak areas to the calibration curve.
Competitive ELISA for this compound
This protocol outlines a typical competitive immunoassay for a small molecule.[9][11]
a. Assay Procedure:
-
Coat a 96-well microplate with a capture antibody specific for this compound and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Add standards or samples to the wells, followed immediately by the addition of a this compound-enzyme conjugate (e.g., this compound-HRP).
-
Incubate for 1-2 hours to allow competition between the sample this compound and the conjugate for antibody binding.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance on a microplate reader at the appropriate wavelength.
b. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the standard concentrations. This will produce a sigmoidal curve.
-
The concentration of this compound in the samples is inversely proportional to the signal. Calculate the concentration by fitting the sample absorbance to the standard curve.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway involving this compound.
Caption: Decision tree for selecting a this compound quantification method.
References
- 1. Quantitative screening of geranylgeranoic acid in selected plant-based foods using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Quantitative screening of geranylgeranoic acid in selected plant-based foods using LC/MS/MS [frontiersin.org]
- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. aocs.org [aocs.org]
- 7. agilent.com [agilent.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [Sensitive noncompetitive measurement of small molecules by open sandwich immunoassay] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibodies against small molecules - Immusmol [immusmol.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic vs. Endogenous 12-POHSA Efficacy
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
This guide provides a comparative overview of the efficacy of synthetic versus endogenous 12-palmitoyloxystearic acid (12-POHSA), a specialized pro-resolving mediator involved in the regulation of inflammation and tissue homeostasis. While direct comparative studies are notably absent in the current scientific literature, this document synthesizes available data on the biological activities of this compound, highlighting the potential implications of its synthetic or endogenous origin. A significant focus is placed on the stereochemistry of the molecule, a factor that likely influences its biological efficacy.
Introduction to this compound
This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family. These lipids have emerged as critical signaling molecules with roles in metabolic regulation and inflammation. Endogenous this compound is produced in various tissues and is believed to play a role in maintaining physiological balance. Synthetic this compound, most commonly derived from the hydrogenation of castor oil, is widely used in research and commercial applications. This guide will explore the known biological activities and signaling pathways of this compound and discuss the potential differences in efficacy that may arise from its source.
Data on Biological Activity
Quantitative data on the biological activity of this compound is primarily available for its interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation. The available data, obtained using synthetic this compound, is summarized below. It is important to note that the efficacy of endogenous this compound on these targets has not been explicitly reported.
Table 1: PPARα Agonist Activity of Hydroxystearic Acid Regioisomers
| Compound | Concentration | Fold Induction of PPARα Activity | Reference |
| 12-HSA | 1.7 µM | 4.9x | [1][2] |
| 10-HSA | 1.7 µM | 15.7x | [1][2] |
| 9-HSA | 1.7 µM | 10.1x | [1][2] |
| 17-HSA | 1.7 µM | 1.7x | [1][2] |
| Stearic Acid | 1.7 µM | 1.8x | [1][2] |
This data is from studies using synthetic hydroxystearic acids.
Table 2: Effect of Hydroxystearic Acid Regioisomers on Collagen I Synthesis in Primary Human Fibroblasts
| Compound | Effect on Collagen I Levels (vs. untreated control) | Reference |
| 12-HSA | No statistical effect | [2] |
| 10-HSA | 2.12x increase (p < 0.05) | [2] |
| 9-HSA | 1.56x increase | [2] |
| Stearic Acid | No statistical effect | [2] |
This data is from studies using synthetic hydroxystearic acids.
Potential Differences Between Synthetic and Endogenous this compound
The primary distinction between synthetic and endogenous this compound likely lies in their stereochemistry. Endogenous biosynthesis of hydroxy fatty acids is often a stereospecific process, resulting in a single enantiomer[3][4][5]. In contrast, the common method for synthesizing 12-hydroxystearic acid (the precursor to this compound) involves the hydrogenation of ricinoleic acid from castor oil, which can result in a racemic mixture of (R)- and (S)-12-hydroxystearic acid[6][7][8][9][10].
The stereochemistry of a molecule can significantly impact its biological activity by influencing its binding affinity to receptors and enzymes. For other FAHFAs, such as 9-PAHSA, the endogenous form has been identified as the R-enantiomer, and the biosynthetic and degradative pathways have been shown to be stereospecific[3][4][5]. While the stereochemistry of endogenous this compound is not yet fully characterized, it is plausible that it is also a single enantiomer. Therefore, studies using racemic synthetic this compound may not fully reflect the potency and specific effects of the endogenous molecule.
Signaling Pathways
This compound is known to interact with at least one key signaling pathway and is implicated in another.
1. Peroxisome Proliferator-Activated Receptor alpha (PPARα) Pathway
12-HSA, the hydroxy fatty acid component of this compound, is an agonist of PPARα[1][2]. PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in fatty acid oxidation, lipid metabolism, and inflammation[11][12].
2. G-Protein Coupled Receptor 84 (GPR84) Pathway (Putative)
While direct evidence for this compound activating GPR84 is limited, this receptor is activated by medium-chain fatty acids and their hydroxy derivatives[13][14][15][16]. One study noted that 12-hydroxy lauric acid, a shorter-chain analogue of 12-HSA, was inactive in a GTPγS binding assay for GPR84 but did induce chemotaxis, suggesting some interaction[13]. GPR84 activation is known to be pro-inflammatory and is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and downstream signaling events such as calcium mobilization and ERK activation[17]. Further research is needed to confirm if this compound is a ligand for GPR84.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of molecules like this compound.
1. PPARα Reporter Assay
This assay quantifies the ability of a compound to activate PPARα.
-
Cell Line: A mammalian cell line (e.g., HEK293T or HepG2) engineered to express human PPARα and a luciferase reporter gene linked to a PPARα-responsive promoter[18][19][20][21][22].
-
Protocol:
-
Plate the reporter cells in a 96-well plate and incubate to allow for cell attachment.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known PPARα agonist (positive control) in the appropriate cell culture medium.
-
Remove the plating medium from the cells and add the compound dilutions.
-
Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader. The intensity of the light produced is proportional to the level of PPARα activation.
-
Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response).
-
2. GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Materials: Cell membranes expressing the receptor of interest (e.g., GPR84), [³⁵S]GTPγS, non-labeled GTPγS, GDP, and assay buffer[23][24][25][26][27].
-
Protocol:
-
Incubate the cell membranes with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a specific time at a controlled temperature to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of an excess of non-labeled GTPγS.
-
Calculate the specific binding and plot the data to determine the EC50 and Emax values for the test compound.
-
References
- 1. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry of Endogenous Palmitic Acid Ester of 9‑Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation [escholarship.org]
- 6. castoroil.in [castoroil.in]
- 7. 12-Hydroxystearic Acid - Top Synthetic Resins for Industrial Use [penpet.com]
- 8. EP1330534A1 - Method for obtaining 12-hydroxystearic acid - Google Patents [patents.google.com]
- 9. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. korambiotech.com [korambiotech.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 25. resources.revvity.com [resources.revvity.com]
- 26. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 12-Hydroxystearic Acid (12-POHSA)
The following guide provides essential safety and logistical information for the proper disposal of 12-Hydroxystearic Acid (12-HSA), also known as 12-Hydroxyoctadecanoic acid, in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Hazard Identification and Safety Precautions
While 12-HSA is not classified as a hazardous substance, it is crucial to handle it with care.[1][2] It may cause minor irritation to the eyes, skin, and respiratory system upon contact or inhalation of dust.[3] Before handling, always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[2][4] Facilities should be equipped with an eyewash station and a safety shower.[5]
Regulatory Compliance
All waste disposal must be conducted in strict accordance with all applicable local, state, federal, and international regulations.[3][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult state and local regulations to ensure complete and accurate classification.[5]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe handling and disposal of 12-HSA waste from the point of generation to final disposal.
Step 1: Waste Identification and Segregation
-
Identify all waste containing 12-HSA.
-
Segregate 12-HSA waste from other chemical waste streams to prevent unintended reactions.
-
Store 12-HSA waste away from incompatible materials such as strong bases and strong oxidizers.[5][6]
Step 2: Container Selection and Labeling
-
Use a suitable, leak-proof, and sealable container for waste collection.[7] The original container is often a good choice if it is in good condition.[8]
-
Ensure the container is kept closed except when adding waste.[8]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("12-Hydroxystearic Acid"), and the associated hazards (e.g., "Irritant").[8][9]
Step 3: On-Site Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[9]
-
The storage area must be a dry, cool, and well-ventilated location.[4][10]
-
Ensure the SAA has secondary containment to hold the volume of the largest container.[9]
Step 4: Final Disposal Methods
-
The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
In some cases, landfilling may be an option, but this must be done in accordance with local regulations.[11]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified waste disposal vendor to arrange for pickup and final disposal.[7]
Step 5: Disposal of Contaminated Materials
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and treated as hazardous waste.[8] After rinsing, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill or offered for recycling.[4]
-
Contaminated Labware: Glassware contaminated with 12-HSA should be packaged in an appropriate container, labeled as hazardous waste with the chemical name, and disposed of through the EHS office.[8]
-
Spill Debris: Any materials used to clean up spills of 12-HSA (e.g., absorbent pads) must be collected, placed in a suitable sealed container, and disposed of as chemical waste.[4][10]
Quantitative Data Summary
The following table summarizes key quantitative data for 12-Hydroxystearic Acid, relevant for safe handling and storage.
| Property | Value | Source |
| Physical State | Powder / Flakes | [5][11] |
| Melting Point | 72-81 °C (161.6-177.8 °F) | [5][11] |
| Flash Point | 210 °C (410 °F) | [11] |
| Boiling Point | > 300 °C (572 °F) | [11] |
| Water Solubility | Insoluble | [11] |
| Oral LD50 (Rat) | > 5000 mg/kg (Expected, based on similar products) | [11] |
| Ecotoxicity (Fish) | Acute LC0 > 100 mg/L | [11] |
| Ecotoxicity (Bacteria) | EC0 > 100 mg/L | [11] |
Protocol for Accidental Release (Spill Cleanup)
This protocol provides detailed methodology for managing a spill of 12-HSA.
1. Personal Precautions:
-
Evacuate unnecessary personnel from the area.[4]
-
Ensure adequate ventilation.[5]
-
Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and respiratory protection if dust is generated.[4][10]
-
Avoid all personal contact, including inhalation of dust.[3]
2. Spill Containment:
-
Prevent further spillage or leakage if it is safe to do so.[4]
-
Remove all sources of ignition and use non-sparking tools.[4][10]
3. Cleanup and Collection:
-
For solid 12-HSA, vacuum or sweep up the material carefully to avoid generating dust.[5]
-
If the material is melted, allow it to solidify before cleaning.[11]
-
Collect the spilled material and place it into a suitable, sealed, and properly labeled container for disposal.[5][10]
4. Post-Cleanup:
-
Clean the affected area thoroughly.
-
Dispose of all cleanup materials and contaminated PPE as hazardous waste.[4]
-
Wash hands and any exposed skin after handling the substance.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 12-HSA waste in a laboratory setting.
Caption: Workflow for the proper disposal of 12-HSA waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.es [fishersci.es]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. echemi.com [echemi.com]
- 11. trc-corp.com [trc-corp.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 12-Hydroxystearic Acid (12-HSA)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 12-Hydroxystearic Acid (12-HSA), including detailed operational and disposal plans, to empower your team with the knowledge to handle this chemical responsibly.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 12-HSA, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is recommended.[1][2][3][4]
Eye and Face Protection:
-
Safety Glasses with Side-Shields: Essential for preventing dust or splashes from entering the eyes.[2][3]
-
Chemical Goggles: To be worn when there is a higher risk of splashing or dust generation.[1][2]
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as rubber or neoprene, are required to prevent skin contact.[1][4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2]
-
Protective Clothing: A lab coat or other protective work clothing should be worn to prevent contamination of personal clothing.[3][5] In situations with a higher risk of exposure, fire/flame resistant and impervious clothing may be necessary.[2][3]
Respiratory Protection:
-
Dust Mask or Respirator: In well-ventilated areas, respiratory protection may not be required for small quantities.[4][6] However, if dust is generated or if exposure limits are exceeded, a NIOSH-approved respirator or a full-face respirator should be worn.[1][2][3]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 12-HSA from receipt to use is critical for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name, hazard information, and handling precautions.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
2. Storage:
-
Store 12-HSA in a dry, cool, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as strong bases and strong oxidizers.[1]
-
Avoid storing at temperatures exceeding 72°C (161.6°F).[1] For bulk storage, maintaining a temperature of 5-10°C above the melting point or at ambient temperature is recommended.[1]
3. Handling and Use:
-
Handle 12-HSA in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation.[1][2]
-
Use non-sparking tools and ground/bond containers and receiving equipment to prevent electrostatic discharge.[1][2]
-
Do not eat, drink, or smoke in areas where 12-HSA is handled.[1]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area.[1]
4. Spill and Emergency Procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety department immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2][4]
-
Disposal Plan: Responsible Waste Management
Proper disposal of 12-HSA and contaminated materials is essential to protect the environment.
1. Waste Collection:
-
Collect all 12-HSA waste, including unused product and contaminated materials (e.g., gloves, wipes, weighing paper), in a designated and clearly labeled waste container.
-
Ensure the waste container is kept closed.
2. Waste Storage:
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for hazardous waste storage.
3. Waste Disposal:
-
Dispose of 12-HSA waste in accordance with all local, regional, national, and international regulations.[1]
-
Do not dispose of 12-HSA down the drain or in the regular trash.[2]
-
Contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste. The material may be suitable for controlled incineration with flue gas scrubbing.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 12-Hydroxystearic Acid.
| Property | Value |
| CAS Number | 106-14-9[5] |
| Molecular Formula | C18H36O3[2] |
| Molecular Weight | 300.48 g/mol [2] |
| Appearance | Creamy-to-white flakes or powder[4] |
| Melting Point | 72-77 °C (161.6-170.6 °F)[4] |
| Boiling Point | > 300 °C (572 °F)[4] |
| Flash Point | 210.00 °C (410 °F)[4] |
| Occupational Exposure Limits | - Safe Work Australia (Nuisance dusts): 8 hr TWA = 10 mg/m³ (inhalable dust)[7]- New Zealand WES (Particulates not otherwise classified): TWA = 10 mg/m³; TWA = 3 mg/m³ (respirable dust)[7] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of 12-Hydroxystearic Acid in a laboratory setting.
Caption: Workflow for the safe handling of 12-Hydroxystearic Acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
